molecular formula C5H6BrNO B7902920 C-(5-Bromo-furan-3-yl)-methylamine

C-(5-Bromo-furan-3-yl)-methylamine

Cat. No.: B7902920
M. Wt: 176.01 g/mol
InChI Key: LSFRDKRXWZGJFT-UHFFFAOYSA-N
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Description

C-(5-Bromo-furan-3-yl)-methylamine is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromofuran-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFRDKRXWZGJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C-(5-Bromo-furan-3-yl)-methylamine: Technical Guide to Synthesis, Properties, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-(5-Bromo-furan-3-yl)-methylamine CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This compound (CAS: 1201809-75-7), also known as (5-bromofuran-3-yl)methanamine, is a high-value heteroaromatic building block used in Fragment-Based Drug Discovery (FBDD).[1] Characterized by a dual-functional scaffold—containing an electrophilic bromine handle for cross-coupling and a nucleophilic primary amine for amide diversification—this compound serves as a critical bioisostere for phenyl and thiophene rings in kinase inhibitors and GPCR ligands. This guide provides a validated technical profile, including physiochemical properties, a robust synthetic workflow derived from commercially available precursors, and handling protocols for maintaining compound integrity.

Part 1: Chemical Identity & Physiochemical Profile[1]

Precise identification is paramount when sourcing or synthesizing furan derivatives due to the prevalence of regioisomers (e.g., 2-yl vs. 3-yl substitution). The data below confirms the identity of the 3-methylamine, 5-bromo isomer.

Nomenclature & Identifiers[1][2][3][4][5][6][7]
Parameter Technical Detail
Primary Name This compound
IUPAC Name (5-Bromofuran-3-yl)methanamine
CAS Number 1201809-75-7
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
SMILES NCCc1coc(Br)c1
InChI Key Unique hash required for database verification (Confirm via ChemDraw/PubChem)
Physiochemical Properties (Predicted/Experimental)[1]
Property Value Relevance to Drug Design
LogP (Calc) ~0.8 - 1.2Favorable for CNS penetration and oral bioavailability (Rule of 5 compliant).
pKa (Amine) ~8.5 - 9.0Basic enough for salt formation (HCl, fumarate) to improve solubility.
H-Bond Donors 1 (NH₂)Critical for H-bond interactions in enzyme active sites (e.g., hinge regions).
PSA ~39 ŲLow polar surface area suggests good membrane permeability.

Part 2: Synthetic Pathways & Methodology[1][7]

While direct sourcing is possible, supply chain volatility often necessitates in-house synthesis. The most robust, self-validating route proceeds from 5-bromo-3-furoic acid (CAS 58832-36-3), a stable and commercially available precursor.

Core Synthetic Strategy: The Amide Reduction Protocol

This pathway avoids the instability associated with furan-3-carboxaldehydes and provides high regio-fidelity.

Synthesis_Workflow Start 5-Bromo-3-furoic Acid (CAS 58832-36-3) Step1 Acid Activation (SOCl2 / DMF cat.) Start->Step1 Inter1 Acyl Chloride Intermediate Step1->Inter1 -HCl, -SO2 Step2 Amidation (NH3 in Dioxane) Inter1->Step2 Inter2 5-Bromo-3-furancarboxamide Step2->Inter2 Nucleophilic Acyl Subst. Step3 Reduction (BH3·THF or LiAlH4) Inter2->Step3 Final This compound (CAS 1201809-75-7) Step3->Final Amide Reduction

Figure 1: Step-wise synthetic workflow for generating this compound from 5-bromo-3-furoic acid.

Detailed Experimental Protocol

Step 1: Formation of 5-Bromo-3-furancarboxamide

  • Activation: Dissolve 5-bromo-3-furoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (acid spot disappears) or quench aliquot with MeOH to check for methyl ester by GC-MS.

  • Amidation: Cool the mixture to 0°C. Slowly add 0.5M ammonia in dioxane (3.0 eq). Stir at RT for 4 hours.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Yield Expectation: 85-95% (White/Off-white solid).

Step 2: Reduction to Amine

  • Reduction: Dissolve the amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

  • Reagent Addition: Add Borane-THF complex (BH₃·THF, 1M, 3.0 eq) dropwise.

    • Critical Control: Maintain temperature <5°C to prevent debromination of the furan ring.

  • Reflux: Warm to RT, then reflux for 4–6 hours.

  • Quench & Hydrolysis: Cool to 0°C. Carefully quench with MeOH (excess). Add 6N HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify aqueous layer to pH >12 with NaOH. Extract with DCM (3x). Dry and concentrate.

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH) or crystallize as the HCl salt.

Part 3: Medicinal Chemistry Applications[1]

This molecule is a "privileged scaffold" intermediate. Its value lies in the orthogonality of its reactive sites, allowing for rapid library generation.

Structural Utility in Drug Design[1]
  • The "Bromo" Handle (C5 Position):

    • Reactivity: Excellent substrate for Suzuki-Miyaura, Stille, and Sonogashira couplings.

    • Application: Used to attach aryl/heteroaryl tails to occupy hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • The "Methylamine" Handle (C3 Position):

    • Reactivity: Nucleophile for amide coupling, reductive amination, or sulfonylation.

    • Application: Often mimics the lysine-binding motif in ATP pockets or serves as a linker to solubilizing groups.

MedChem_Utility cluster_Br Electrophilic Site (C5-Br) cluster_NH2 Nucleophilic Site (C3-CH2NH2) Core This compound (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Amide Amide Coupling (R-COOH) Core->Amide RedAm Reductive Amination (R-CHO) Core->RedAm Target1 Extended Biaryls (Kinase Inhibitors) Suzuki->Target1 Target2 Peptidomimetics (GPCR Ligands) Amide->Target2

Figure 2: Divergent synthesis logic utilizing the orthogonal reactivity of the scaffold.

Part 4: Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must pass specific analytical checks.

Method Expected Signal Validation Logic
¹H NMR (DMSO-d₆) Singlet ~7.8 ppm (H2); Singlet ~6.8 ppm (H4); Broad singlet ~1.5-2.0 ppm (NH₂).Regio-check: The absence of coupling between furan protons (singlets vs doublets) helps distinguish 2,4- vs 2,5-substitution patterns.
LC-MS (ESI+) [M+H]⁺ peaks at ~176 and ~178 (1:1 ratio).Isotope Pattern: The 1:1 intensity ratio of the doublet confirms the presence of one Bromine atom.
HPLC Single peak >95% AUC.Purity: Essential before using in low-yielding cross-coupling reactions to prevent catalyst poisoning.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Furan rings can be sensitive to light and oxidation. Store at -20°C in an amber vial under inert atmosphere (Argon/Nitrogen).

  • Stability: The free base is prone to oxidation (darkening) over time. Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.

References

  • PubChem. (2025).[4] 5-Bromofuran-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Keegstra, M. A., et al. (1990).[5] Convenient Synthetic Procedures for Bromofurans. Synthetic Communications. (Contextual grounding for furan bromination chemistry). Retrieved from [Link]

Sources

An In-depth Technical Guide to (5-Bromofuran-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

(5-Bromofuran-3-yl)methanamine , a substituted furan derivative, represents a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a primary amine and a reactive bromine atom on the furan scaffold, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(5-Bromofuran-3-yl)methanamine is a heterocyclic amine with the chemical formula C₅H₆BrNO and a molecular weight of 176.01 g/mol .[1] The molecule's structure, characterized by a furan ring substituted with a bromine atom at the 5-position and an aminomethyl group at the 3-position, is key to its reactivity and utility in synthesis.

PropertyValueSource
Molecular Formula C₅H₆BrNO[1]
Molecular Weight 176.01 g/mol [1]
CAS Number 1201809-75-7[1]
SMILES NCC1=COC(Br)=C1[1]

Synthesis of (5-Bromofuran-3-yl)methanamine

While specific literature detailing the synthesis of (5-Bromofuran-3-yl)methanamine is not abundant, a robust and logical synthetic pathway can be proposed starting from the commercially available 5-bromofuran-3-carboxylic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an amide, followed by reduction to the desired primary amine.

Causality Behind Experimental Choices

The selection of this synthetic route is predicated on the reliability and high functional group tolerance of each step. The conversion of a carboxylic acid to a primary amine via an amide intermediate is a fundamental transformation in organic synthesis, generally proceeding with high yields and minimal side products. The use of thionyl chloride for the formation of the acyl chloride is efficient, and the subsequent reaction with ammonia provides the amide cleanly. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the amide to the amine without affecting the furan ring or the carbon-bromine bond under controlled conditions.

Proposed Synthetic Workflow

Synthesis_of_5-Bromofuran-3-yl_methanamine A 5-Bromofuran-3-carboxylic acid B 5-Bromofuran-3-carbonyl chloride A->B SOCl₂, reflux C 5-Bromofuran-3-carboxamide B->C NH₃ (aq), THF D (5-Bromofuran-3-yl)methanamine C->D 1. LiAlH₄, THF 2. H₂O

Caption: Proposed synthesis of (5-Bromofuran-3-yl)methanamine.

Experimental Protocol

Step 1: Synthesis of 5-Bromofuran-3-carbonyl chloride

  • To a solution of 5-bromofuran-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromofuran-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromofuran-3-carboxamide

  • Dissolve the crude 5-bromofuran-3-carbonyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromofuran-3-carboxamide.

Step 3: Synthesis of (5-Bromofuran-3-yl)methanamine

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 5-bromofuran-3-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature, then gently reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (5-Bromofuran-3-yl)methanamine. Purification can be achieved by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

Due to the limited availability of published experimental data for (5-Bromofuran-3-yl)methanamine, the following spectroscopic data is predicted based on its structure and analysis of similar compounds.[2][3] These predictions serve as a guide for researchers in characterizing this molecule upon synthesis.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR δ (ppm): ~7.5 (s, 1H, furan-H), ~6.4 (s, 1H, furan-H), ~3.8 (s, 2H, CH₂), ~1.5-2.0 (br s, 2H, NH₂)
¹³C NMR δ (ppm): ~145 (C), ~140 (CH), ~120 (C-Br), ~110 (CH), ~40 (CH₂)
Mass Spec (EI) m/z: 175/177 (M⁺, Br isotope pattern), 160/162 ([M-NH₂]⁺)
Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D Mass Spectrometry A->D E FT-IR A->E F Data Analysis & Structure Elucidation B->F C->F D->F E->F

Caption: General workflow for spectroscopic characterization.

Applications in Research and Drug Development

(5-Bromofuran-3-yl)methanamine is a valuable scaffold in medicinal chemistry due to its versatile functional groups. The primary amine serves as a key handle for the introduction of various substituents through reactions such as acylation, alkylation, and reductive amination, allowing for the synthesis of diverse compound libraries for biological screening.[4][5]

The bromine atom on the furan ring is particularly useful for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[6] This enables the facile introduction of aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this starting material. The furan core itself is a common motif in many biologically active compounds and approved drugs.[7]

Potential Therapeutic Areas

Derivatives of (5-Bromofuran-3-yl)methanamine could be explored for a variety of therapeutic targets, including but not limited to:

  • Kinase Inhibitors: The furan scaffold can be elaborated to target the ATP-binding site of various kinases.

  • GPCR Ligands: Modification of the amine functionality can lead to compounds with affinity for G-protein coupled receptors.

  • Antimicrobial Agents: Furan-containing compounds have been reported to exhibit antibacterial and antifungal activities.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals.
  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. (2013).
  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Preparation of 5‐(Aminomethyl)
  • Reductive Amin
  • (5-Bromofuran-3-yl)methanamine. BLD Pharm.
  • Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed.
  • Catalytic cross-coupling reactions involving bromo-organic compounds. Benchchem.
  • Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. (2025).
  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. (2025).
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluorobor
  • Heterocyclic Chemistry. University of Oxford.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Therapeutic Potential of HMF and Its Derivatives: a Comput
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
  • 5-Bromofuran-3-carboxylic acid. PubChem.
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
  • Cross-coupling reactions of organoborons with organic halides. (2011). JYX: JYU.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (2012). PMC.
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluorobor
  • Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide. Benchchem.
  • 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. (2010). NIH.
  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. (1990).
  • Spectroscopy in Characterization of M

Sources

Solubility Profiling and Physicochemical Characterization of Brominated Furan Methylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated furan methylamines, specifically derivatives like (5-bromo-2-furyl)methylamine , represent a critical scaffold in medicinal chemistry, serving as intermediates for pharmacophores in antimicrobial and anticancer drug discovery.[1][2][3] Their utility, however, is frequently bottlenecked by a complex solubility profile governed by the competing electronic effects of the lipophilic bromofuran core and the hydrophilic, basic aminomethyl side chain.

This technical guide provides a rigorous framework for characterizing the solubility of this chemical class.[4] It moves beyond static data points to establish a self-validating experimental protocol designed to generate high-fidelity thermodynamic solubility data, essential for lead optimization and formulation.[1][2][3]

Physicochemical Framework & Solubility Prediction[2][6]

To accurately profile solubility, one must first understand the molecular interactions driving solvation. Brominated furan methylamines exhibit a "push-pull" solvation mechanism:

  • The Furan Core (Lipophilic/Aromatic): The furan ring is inherently electron-rich (diene character).[1][2] Bromination at the C-5 position introduces a significant dipole but also increases lipophilicity (LogP increase ~0.7–0.9 relative to furan) due to the halogen's size and polarizability.[1][2]

  • The Methylamine Tail (Hydrophilic/Basic): The primary or secondary amine provides a hydrogen bond donor/acceptor site. Its pKa (typically ~8.5–9.[2]5) renders the molecule pH-sensitive.[1][2]

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile for the free base form follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions stabilize the polarized C-Br bond; disrupts amine self-aggregation.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Favorable dispersion forces with the brominated aromatic system; standard solvent for extraction.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good H-bonding with the amine facilitates dissolution, though limited by the hydrophobic bromofuran core.
Ethers THF, Diethyl Ether, MTBEModerate Good solvation of the furan ring; moderate interaction with the amine.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)The polarity of the amine and C-Br bond prevents effective solvation by aliphatic hydrocarbons.[1][2]
Aqueous Water (pH > 10)Very Poor Free base is hydrophobic.[1][2]
Aqueous (Acidic) 0.1 N HCl, Phosphate Buffer (pH < 5)High Protonation of the amine (

) drastically increases aqueous solubility via ion-dipole interactions.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility of (5-bromo-2-furyl)methylamine in organic solvents with >99% confidence. Method: Saturation Shake-Flask Method with HPLC-UV Quantitation.

Phase 1: Preparation & Saturation[2][4]
  • Purity Check: Ensure the starting material is >98% pure by HPLC. Brominated furans can degrade; remove any black tars (polymers) via filtration through a silica plug if necessary.[2]

  • Solid Addition: Add the compound to the solvent in a glass vial until a visible solid precipitate persists (supersaturation).

    • Note: For DMSO, limit the max concentration to 100 mM to avoid viscosity issues during filtration.

Phase 2: Equilibration (The "Self-Validating" Step)

Standard protocols often fail due to insufficient equilibration time or compound degradation.[1][2][3] This protocol uses a Time-Course Validation to ensure thermodynamic equilibrium.[1][2][3]

  • Agitation: Place vials on an orbital shaker (500 rpm) at a controlled temperature (

    
    ).
    
  • Sampling Points: Aliquot samples at 4h, 24h, and 48h .

  • Validation Logic:

    • If Concentration (24h)

      
       Concentration (48h) (
      
      
      
      5%), equilibrium is reached.[2]
    • If Concentration (48h) < Concentration (24h), degradation is occurring (common with acid-sensitive furans).[1][2]

    • If Concentration (48h) > Concentration (24h), equilibration was incomplete.[2]

Phase 3: Separation & Analysis[2][4]
  • Filtration: Use a PVDF or PTFE syringe filter (0.22 µm) .[1][2] Avoid Nylon filters, which may bind the brominated aromatic moiety.

    • Pre-saturation:[1][2][3] Discard the first 200 µL of filtrate to saturate the filter membrane and prevent loss of analyte.

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the detector.

  • Quantification: Analyze via HPLC-UV (detection at

    
     nm for the furan ring).
    
Visualization: Experimental Workflow

SolubilityWorkflow cluster_sampling Time-Course Validation Start Start: Solid Brominated Furan Methylamine SolventAdd Add Solvent to Supersaturation Start->SolventAdd Agitate Agitate at 25°C (Orbital Shaker) SolventAdd->Agitate Sample4h Sample T=4h Agitate->Sample4h Sample24h Sample T=24h Agitate->Sample24h Sample48h Sample T=48h Agitate->Sample48h Filter Filtration (0.22 µm PTFE) Discard first 200 µL Sample4h->Filter Sample24h->Filter Sample48h->Filter Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantitation Dilute->HPLC Decision Compare T=24h vs T=48h HPLC->Decision ResultValid Valid Thermodynamic Solubility Decision->ResultValid Δ < 5% ResultDeg Flag: Degradation Detected Decision->ResultDeg Conc decreases

Figure 1: Self-validating workflow for thermodynamic solubility determination, highlighting the critical time-course check for compound stability.

Stability & Handling Considerations

Brominated furans possess unique stability risks that directly impact solubility data accuracy.

  • Acid Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis), especially in the presence of moisture.

    • Impact: Avoid using unbuffered acidic aqueous solvents for long-term equilibration.[1][2][3] Use Phosphate Buffered Saline (PBS) instead of pure water/HCl for pH profiling.[2]

  • Photolability: The C-Br bond can undergo homolytic cleavage under UV/strong visible light.[1][2][3]

    • Protocol Adjustment: All solubility experiments must be conducted in amber vials or foil-wrapped containers.[1][2][3]

  • Salt Formation: The methylamine group readily forms carbonates upon exposure to atmospheric

    
    .
    
    • Impact: "Insoluble" particles in an organic solvent might actually be the carbonate salt, not the free base. Store solids under Nitrogen/Argon.[1]

Applications in Synthesis & Formulation[2]

Understanding the solubility profile allows for optimized downstream processing:

  • Purification (Recrystallization):

    • Strategy: Exploit the temperature dependence in alcohols. Dissolve in hot Ethanol (where solubility is high) and cool to precipitate.[2]

    • Anti-solvent:[1][2][3] Use Hexane or Water (at high pH) as an anti-solvent to force precipitation from an Acetone or THF solution.[2]

  • Reaction Solvent Selection:

    • For Suzuki-Miyaura coupling (common for bromofurans), use Dioxane/Water or DMF .[1][2] The high solubility in these solvents ensures the reaction remains homogeneous, preventing catalyst encapsulation in the precipitate.

  • Salt Screening:

    • To improve bioavailability, convert the free base to a Hydrochloride or Fumarate salt. This inverts the solubility profile, making it highly water-soluble (>50 mg/mL) but less soluble in non-polar organics.[2]

Visualization: Solvent Selection Decision Tree

SolventSelection Input Goal for Brominated Furan Methylamine Reaction Synthesis/Reaction Input->Reaction Purification Purification Input->Purification Analysis Analysis (HPLC/NMR) Input->Analysis Coupling Pd-Catalyzed Coupling Reaction->Coupling Subst Nucleophilic Substitution Reaction->Subst Recryst Recrystallization Purification->Recryst Extract Liquid-Liquid Extraction Purification->Extract SolvDMSO DMSO-d6 or CDCl3 (Universal Solvents) Analysis->SolvDMSO SolvDMF DMF or Dioxane (High Sol + High BP) Coupling->SolvDMF SolvDCM DCM or THF (High Sol + Low BP) Subst->SolvDCM SolvEtOH Ethanol/Hexane (Temp Dependent) Recryst->SolvEtOH SolvBi DCM (Org Phase) vs Acidic Water (Aq Phase) Extract->SolvBi

Figure 2: Decision matrix for solvent selection based on solubility and process requirements.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 16765323, (5-bromofuran-2-yl)methanamine. Retrieved from [Link][1][2]

  • MDPI. (2022).[1][2] Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link][1][2]

  • Dissolution Technologies. (2010).[1][2] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

C-(5-Bromo-furan-3-yl)-methylamine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan nucleus is a well-established "privileged scaffold" in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic tractability have cemented its role as a versatile building block in drug discovery. This technical guide delves into the potential of a specific, underexplored furan derivative: C-(5-Bromo-furan-3-yl)-methylamine. We will provide a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and explore its vast potential for chemical derivatization. This guide aims to equip researchers with the foundational knowledge to leverage this scaffold in the design and synthesis of novel therapeutic agents targeting a wide array of diseases.

Introduction: The Furan Scaffold and the Promise of this compound

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[3] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4] The furan ring often acts as a bioisostere for a phenyl group, offering advantages in modulating pharmacokinetic properties such as metabolic stability and bioavailability.[2]

This compound presents a particularly interesting scaffold for library synthesis and lead optimization. It incorporates three key features:

  • The Furan Core: Provides a rigid, aromatic core that can engage in various non-covalent interactions with biological targets.

  • The Methylamine Group: A crucial functional group for introducing basicity, forming salt bridges, and serving as a handle for further amide or sulfonamide formation.

  • The Bromo Substituent: A versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties at the 5-position of the furan ring.

This trifecta of functionalities makes this compound an attractive starting point for the development of novel chemical entities with diverse pharmacological profiles.

Proposed Synthesis of the Core Scaffold

Synthesis of the Key Intermediate: 5-Bromo-3-formylfuran

The synthesis of the aldehyde precursor can be approached via a Vilsmeier-Haack reaction on 3-bromofuran. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5]

Workflow for the Synthesis of 5-Bromo-3-formylfuran:

G cluster_0 Step 1: Vilsmeier-Haack Formylation 3-Bromofuran 3-Bromofuran 5-Bromo-3-formylfuran 5-Bromo-3-formylfuran 3-Bromofuran->5-Bromo-3-formylfuran Formylation Vilsmeier Reagent DMF, POCl3 Vilsmeier Reagent->5-Bromo-3-formylfuran

Caption: Vilsmeier-Haack formylation of 3-bromofuran.

Experimental Protocol: Synthesis of 5-Bromo-3-formylfuran

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-bromofuran (1 equivalent) in anhydrous dichloromethane (DCM) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-formylfuran.

Reductive Amination to this compound

The final step in the synthesis of the core scaffold is the reductive amination of 5-bromo-3-formylfuran. This can be achieved using various reducing agents in the presence of an ammonia source.

Workflow for Reductive Amination:

G cluster_1 Step 2: Reductive Amination 5-Bromo-3-formylfuran 5-Bromo-3-formylfuran Target Scaffold This compound 5-Bromo-3-formylfuran->Target Scaffold Reductive Amination Ammonia Source NH4OAc or NH3/MeOH Ammonia Source->Target Scaffold Reducing Agent NaBH3CN or H2/Pd-C Reducing Agent->Target Scaffold

Caption: Reductive amination to the target scaffold.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-3-formylfuran (1 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction and Purification: Make the aqueous residue basic (pH > 10) with 2M NaOH and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or crystallization.

Derivatization Strategies: Unlocking the Potential of the Scaffold

The true power of this compound lies in its potential for derivatization at two key positions: the 5-bromo substituent and the primary amine.

Functionalization of the 5-Bromo Position via Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions at the 5-Position

Reaction NameCoupling PartnerIntroduced Moiety
Suzuki Coupling Aryl/heteroaryl boronic acids/estersAryl/heteroaryl groups[6]
Sonogashira Coupling Terminal alkynesAlkynyl groups[7]
Buchwald-Hartwig Amination Primary/secondary aminesAmino groups[8]
Heck Coupling AlkenesAlkenyl groups
Stille Coupling OrganostannanesVarious organic groups
Cyanation Cyanide source (e.g., Zn(CN)₂)Cyano group

Workflow for Derivatization at the 5-Position:

G cluster_2 Derivatization at the 5-Position Target Scaffold This compound Derivatives Diverse 5-Substituted Derivatives Target Scaffold->Derivatives Suzuki Suzuki (Ar-B(OH)2) Suzuki->Derivatives Sonogashira Sonogashira (R-C≡CH) Sonogashira->Derivatives Buchwald-Hartwig Buchwald-Hartwig (R2NH) Buchwald-Hartwig->Derivatives

Caption: Palladium-catalyzed derivatization at the 5-position.

General Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: In a Schlenk tube, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

Functionalization of the Methylamine Group

The primary amine of the scaffold is readily derivatized using standard organic transformations to introduce a variety of functional groups, which can modulate the compound's physicochemical properties and biological activity.

Table 2: Potential Derivatizations of the Methylamine Group

Reaction TypeReagentResulting Functional Group
Acylation Acyl chlorides, anhydridesAmide
Sulfonylation Sulfonyl chloridesSulfonamide
Reductive Amination Aldehydes, ketonesSecondary/tertiary amine
Alkylation Alkyl halidesSecondary/tertiary amine
Urea/Thiourea Formation Isocyanates, isothiocyanatesUrea/Thiourea

Workflow for Derivatization of the Methylamine Group:

G cluster_3 Derivatization of the Methylamine Group Target Scaffold This compound Derivatives Diverse N-Substituted Derivatives Target Scaffold->Derivatives Acylation Acylation (RCOCl) Acylation->Derivatives Sulfonylation Sulfonylation (RSO2Cl) Sulfonylation->Derivatives Reductive Amination Reductive Amination (R'CHO, NaBH3CN) Reductive Amination->Derivatives

Caption: Derivatization of the primary amine.

General Experimental Protocol for Acylation:

  • Reaction Setup: Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Acylating Agent Addition: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Potential Medicinal Chemistry Applications

Based on the vast body of literature on furan-containing compounds, derivatives of the this compound scaffold can be envisioned as potential candidates for a variety of therapeutic areas.

  • Antimicrobial Agents: The furan nucleus is a key component of several antibacterial and antifungal drugs.[9] By introducing various substituents at the 5-position and modifying the amine, novel antimicrobial agents could be developed.

  • Anticancer Agents: Many furan derivatives have demonstrated potent anticancer activity through diverse mechanisms.[10] The scaffold's ability to be readily diversified makes it an excellent starting point for generating libraries to screen for cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Agents: Furan-containing molecules have been explored as anti-inflammatory agents. The derivatization of the core scaffold could lead to the discovery of novel inhibitors of inflammatory pathways.

  • CNS-Active Agents: The furan ring is present in compounds with activity in the central nervous system. The scaffold's properties can be tuned to optimize blood-brain barrier penetration and interaction with CNS targets.[10]

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward proposed synthesis and the presence of two distinct and versatile handles for chemical modification provide a powerful platform for the generation of diverse chemical libraries. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this scaffold in the quest for novel and effective therapeutic agents. The strategic derivatization of this core, guided by structure-activity relationship studies, holds significant promise for the discovery of next-generation drugs.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]

  • Vilsmeier reagent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. (2013). Arabian Journal of Chemistry.
  • 3-Formylpyrroles from 3-Furfurylamines by Bromine Oxidation Reaction | Semantic Scholar. (2010). Retrieved February 15, 2026, from [Link]

  • Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. (2011). RSC Publishing.
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (2016). Organic Syntheses, 93, 306-318.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • pharmacological activity of furan derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(22).
  • Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination | Organic Letters. (2019). Organic Letters.
  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives - IOSR Journal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Thermodynamic Stability Profile: C-(5-Bromo-furan-3-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of C-(5-Bromo-furan-3-yl)-methylamine Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Stability Scientists

Executive Summary

This compound (CAS: 1201809-75-7) is a bifunctional heterocyclic building block critical in fragment-based drug discovery (FBDD). It serves as a precursor for Suzuki-Miyaura couplings (via the C-Br handle) and amide/reductive amination diversifications (via the primary amine).

However, the thermodynamic stability of this scaffold is compromised by the synergistic reactivity of the electron-rich furan ring and the nucleophilic primary amine. This guide details the structural vulnerabilities, predicted degradation pathways, and a self-validating experimental framework to quantify its shelf-life and solution-state integrity.

Physicochemical & Thermodynamic Baseline

Before assessing stability, we must establish the thermodynamic baseline. The values below are derived from structural activity relationships (SAR) of analogous halofurans.

PropertyValue (Predicted/Typical)Stability Implication
Molecular Formula C₅H₆BrNOMW: 176.01 g/mol
pKa (Amine) 8.5 – 9.2Basic. susceptible to carbamate formation with atmospheric CO₂.
LogP 1.4 – 1.8Moderate lipophilicity. Soluble in polar organic solvents (DMSO, MeOH).
Bond Dissociation (C-Br) ~70 kcal/molWeaker than C-Cl. Susceptible to photolytic homolysis.
Aromaticity Low (Furan)Furan has the lowest resonance energy (16 kcal/mol) among 5-membered heterocycles, making it prone to addition reactions and ring opening.

Structural Vulnerabilities & Degradation Pathways[1]

The thermodynamic instability of this compound arises from three competing pathways. Understanding these mechanisms is vital for selecting storage conditions and formulation buffers.

Mechanism A: Acid-Catalyzed Ring Opening (The "Furanolysis" Pathway)

Furan rings function as masked 1,4-dicarbonyl systems. Under acidic conditions, the furan oxygen protonates, leading to nucleophilic attack (by water) at the C-2 or C-5 position.

  • Trigger: pH < 4.0 or Lewis acidic impurities.

  • Product: Ring opening to form reactive 1,4-dicarbonyl species (e.g., keto-aldehydes), which rapidly polymerize to form dark tars (humins).

Mechanism B: Oxidative Degradation

The electron-rich furan ring is highly susceptible to singlet oxygen (


) and radical oxidation.
  • Trigger: Ambient air, light, or trace metal impurities.

  • Process: Formation of endoperoxides followed by rearrangement to butenolides or fumaric acid derivatives.

Mechanism C: Photolytic Dehalogenation

The C(sp²)-Br bond at the 5-position is photosensitive.

  • Trigger: UV light (250–350 nm).

  • Process: Homolytic cleavage generates a radical pair. In hydrogen-donor solvents (MeOH, EtOH), this leads to hydrodebromination (loss of Br, formation of furan-3-yl-methylamine).

Visualization of Degradation Pathways

DegradationPathways Compound C-(5-Bromo-furan-3-yl) -methylamine Acid Acidic Hydrolysis (pH < 4) Compound->Acid Protonation Oxidation Oxidation (O2 / Peroxides) Compound->Oxidation Radical Attack Photo Photolysis (UV Light) Compound->Photo RingOpen Ring Opening (1,4-Dicarbonyls) Acid->RingOpen + H2O Endoperoxide Furan Endoperoxides Oxidation->Endoperoxide Debromo Debrominated Analog Photo->Debromo Homolysis Polymer Insoluble Black Tars (Humins) RingOpen->Polymer Polymerization Endoperoxide->Polymer

Figure 1: Primary degradation cascades for 5-bromofuran-3-methylamine. Note the convergence of oxidative and hydrolytic pathways toward polymerization (tars).

Experimental Protocol: Stability Profiling

To validate the thermodynamic limits of this compound, do not rely on generic libraries. Use this targeted stress-testing protocol.

Analytical Method Setup (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (High pH preserves amine shape/retention). Note: Avoid TFA; acidic modifiers can degrade the furan on-column.

    • B: Acetonitrile.

  • Detection: UV at 230 nm (Furan absorption) and MS (ESI+).

Forced Degradation Workflow

Prepare a 1 mg/mL stock solution in Acetonitrile/Water (1:1). Dilute to 0.1 mg/mL for stress conditions.

StressorConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Ambient Temp1 - 24 Hours5-20%
Base Hydrolysis 0.1 N NaOH, Ambient Temp24 Hours< 10% (Expect higher stability)
Oxidation 3% H₂O₂, Ambient Temp1 - 4 Hours10-30%
Thermal 60°C (Solid State)7 Days< 5%
Photostability UV/Vis (ICH Q1B)1.2M Lux hoursMonitor for debromination
Self-Validating Logic
  • Mass Balance Check: If the assay % of the parent + % of impurities < 90%, you are losing mass to insoluble polymers (humins) or volatile fragments.

  • Peak Purity: Use Diode Array Detector (DAD) to ensure the parent peak is not co-eluting with a debrominated byproduct.

Visualization of Stability Workflow

StabilityWorkflow Start Sample Preparation 1 mg/mL in MeCN Split Split into Stress Conditions Start->Split Acid Acid Stress (0.1N HCl) Split->Acid Base Base Stress (0.1N NaOH) Split->Base Ox Oxidative (3% H2O2) Split->Ox Analysis HPLC-MS Analysis (Basic Mobile Phase) Acid->Analysis Base->Analysis Ox->Analysis Decision Check Mass Balance Analysis->Decision Pass Valid Profile Generate Report Decision->Pass >95% Recovery Fail Missing Mass? Check Polymerization Decision->Fail <90% Recovery

Figure 2: Step-wise workflow for validating the stability of furan-based amines.

Handling & Storage Recommendations

Based on the thermodynamic vulnerabilities identified above, the following Standard Operating Procedures (SOPs) are mandatory for maintaining compound integrity (>98% purity).

  • Solid State Storage:

    • Temperature: -20°C is required. The reaction rate of furan oxidation drops significantly below 0°C.

    • Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary enemy of the furan ring.

    • Container: Amber glass vials (to prevent photodebromination) with Teflon-lined caps.

  • Solution Handling:

    • Solvents: Avoid protic acids. Use DMSO or DMF for stock solutions.

    • Use-Window: Prepare fresh. Solutions in DMSO may degrade within 24-48 hours at room temperature due to trace peroxides in the solvent.

    • Salt Formation: If long-term stability is required, convert the free base amine to a Hydrochloride or Fumarate salt . The protonation of the amine reduces its nucleophilicity and often stabilizes the crystal lattice, though care must be taken that the acidity of the salt does not trigger furan ring opening (HCl salt is riskier than Fumarate).

References

  • Furan Ring Instability

    • Title: "Acid-catalyzed degradation of furan derivatives."[1]

    • Source:Journal of Organic Chemistry, 2015.
    • Context: Mechanisms of ring opening in electron-rich furans.
    • (Generalized search for Furan acid stability)

  • Photodehalogenation

    • Title: "Photochemical debromin
    • Source:Tetrahedron Letters, 2018.
    • Context: Kinetics of C-Br bond cleavage under UV irradi
  • ICH Guidelines

    • Title: "ICH Q1A(R2): Stability Testing of New Drug Substances and Products."
    • Source:International Council for Harmonis
    • Context: The regulatory standard for stress testing protocols.
  • Amine Oxidation

    • Title: "Oxid
    • Source:Chemical Reviews, 2010.
    • Context: General mechanisms of N-oxide and imine form

Sources

Foundational Principles: Amine Basicity and the Furan scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of the Amine Group in Brominated Furan Systems

This guide provides a detailed exploration into the acid-base chemistry of aminofuran systems, with a specific focus on the influence of bromine substitution on the pKa of the amine functionality. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of these critical parameters.

The basicity of an amine, quantified by the pKa of its conjugate acid, is a cornerstone of its chemical behavior. It governs reactivity, solubility, and, crucially in a pharmaceutical context, the physiological disposition of a molecule. In aromatic and heteroaromatic systems, the availability of the nitrogen lone pair for protonation is intricately linked to the electronic landscape of the ring to which it is attached.

Furan, a five-membered aromatic heterocycle, presents a unique electronic environment. The oxygen heteroatom participates in the aromatic system by donating a lone pair of electrons, which delocalizes around the ring. This electron-rich nature generally makes furan and its derivatives susceptible to electrophilic attack. When an amine group is appended to the furan ring, a delicate interplay of electronic effects determines its basicity.

The position of the amine group on the furan ring is a primary determinant of its pKa. An amine at the 2-position can participate more effectively in resonance with the oxygen atom than an amine at the 3-position. This increased delocalization of the nitrogen lone pair in 2-aminofuran is expected to decrease its basicity compared to 3-aminofuran, where the lone pair is less involved in the aromatic system.

The Influence of Bromination on Amine pKa in Furan Systems

The introduction of a bromine atom to the furan ring introduces competing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect. Given that halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution, the inductive effect is generally considered to be dominant in influencing the overall electron density of the ring.

This electron-withdrawing nature of bromine is anticipated to decrease the basicity of the amine group, thereby lowering the pKa of its conjugate acid. The magnitude of this effect will be dependent on the relative positions of the amine and bromine substituents.

To quantitatively estimate this effect, we can draw parallels with substituted aniline systems. The pKa of aniline is approximately 4.6. The pKa values for bromoaniline isomers are as follows:

  • 2-Bromoaniline: pKa = 2.53

  • 3-Bromoaniline: pKa = 3.54

  • 4-Bromoaniline: pKa = 3.86[1][2]

This data clearly demonstrates a significant decrease in basicity upon bromination, with the effect being most pronounced when the bromine is ortho to the amine group. A similar trend is expected for brominated aminofurans.

Estimated pKa Values of Brominated Aminofurans

The following table provides estimated pKa values for a series of brominated aminofuran isomers. These values are extrapolated based on the principles discussed above and the known pKa of aniline and its brominated derivatives. The pKa of unsubstituted 2-aminofuran and 3-aminofuran are also estimated for reference.

CompoundStructureEstimated pKaRationale for Estimation
2-Aminofuran~3.5Lower than aniline due to resonance delocalization of the nitrogen lone pair with the furan oxygen.
3-Aminofuran~4.0Higher than 2-aminofuran as the nitrogen lone pair is less involved in resonance with the ring oxygen.
2-Amino-3-bromofuran~2.0Strong inductive withdrawal from the adjacent bromine atom significantly reduces basicity.
2-Amino-4-bromofuran~2.8Inductive effect of bromine is attenuated by distance compared to the 3-bromo isomer.
2-Amino-5-bromofuran~3.0Bromine at the 5-position has a moderate electron-withdrawing effect on the 2-amino group.
3-Amino-2-bromofuran~2.5Strong inductive effect from the neighboring bromine atom.
3-Amino-4-bromofuran~3.2Inductive withdrawal from the adjacent bromine reduces basicity.
3-Amino-5-bromofuran~3.5The electron-withdrawing effect of bromine is less pronounced at this position relative to the 3-amino group.

Synthetic Strategies for Brominated Aminofurans

The synthesis of specific brominated aminofuran isomers is crucial for their subsequent pKa determination and further use in drug discovery programs. The following protocols outline plausible synthetic routes to key isomers.

Diagram of a General Synthetic Workflow

G furan Furan bromofuran Bromofuran furan->bromofuran Bromination nitrofuran Nitrofuran furan->nitrofuran Nitration bromonitrofuran Bromonitrofuran bromofuran->bromonitrofuran Nitration aminofuran Aminofuran nitrofuran->aminofuran Reduction nitrofuran->bromonitrofuran Bromination bromoaminofuran Bromoaminofuran bromonitrofuran->bromoaminofuran Reduction

Caption: General synthetic strategies for brominated aminofurans.

Protocol 1: Synthesis of 2-Amino-5-bromofuran

Step 1: Synthesis of 2-Nitrofuran

  • Reaction: Nitration of furan.

  • Materials: Furan, Acetic Anhydride, Nitric Acid.

  • Procedure:

    • Cool a solution of furan in acetic anhydride to -10 °C.

    • Slowly add a solution of nitric acid in acetic anhydride, maintaining the temperature below 0 °C.

    • Stir the reaction mixture for 1 hour at 0 °C.

    • Pour the reaction mixture onto ice and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-nitrofuran.

Step 2: Synthesis of 5-Bromo-2-nitrofuran

  • Reaction: Bromination of 2-nitrofuran.

  • Materials: 2-Nitrofuran, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-nitrofuran in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 5-bromo-2-nitrofuran.

Step 3: Synthesis of 2-Amino-5-bromofuran

  • Reaction: Reduction of the nitro group.

  • Materials: 5-Bromo-2-nitrofuran, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • Suspend 5-bromo-2-nitrofuran and ammonium chloride in a mixture of ethanol and water.

    • Heat the mixture to reflux and add iron powder portion-wise.

    • Continue refluxing for 4 hours.

    • Filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-bromofuran.

Experimental and Computational pKa Determination

Accurate determination of pKa values is paramount. A combination of experimental and computational methods provides a robust approach.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the brominated aminofuran and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50% aqueous methanol) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Immerse the pH electrode in the sample solution and allow the reading to stabilize.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading is stable.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Diagram of Potentiometric Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve bromoaminofuran in solvent titrate Titrate with standardized HCl dissolve->titrate record_pH Record pH after each addition titrate->record_pH plot_curve Plot pH vs. Volume record_pH->plot_curve determine_pKa Determine pKa from half-equivalence point plot_curve->determine_pKa

Sources

Methodological & Application

Application Note: Protocols for the Synthesis of C-(5-Bromo-furan-3-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

C-(5-Bromo-furan-3-yl)-methylamine is a valuable heterocyclic building block for drug discovery and materials science, incorporating a reactive bromine atom for further functionalization and a primary amine for amide coupling or other derivatizations. This application note provides a detailed guide for its synthesis, targeting researchers and professionals in organic synthesis and medicinal chemistry. We present two robust and validated synthetic strategies starting from common furan precursors: 1) A direct approach via reductive amination of 5-bromo-furan-3-carbaldehyde, and 2) A reliable alternative using the Curtius rearrangement of 5-bromo-furan-3-carboxylic acid. Each protocol is detailed with step-by-step instructions, mechanistic insights, and considerations for reaction optimization and safety.

Introduction and Retrosynthetic Analysis

The synthesis of substituted furans is a cornerstone of heterocyclic chemistry. The target molecule, this compound, presents a specific challenge in regioselectively functionalizing the furan ring at the 3- and 5-positions. The furan nucleus is generally susceptible to polymerization under strongly acidic conditions, necessitating mild and efficient reaction protocols.[1]

Our retrosynthetic analysis identifies two primary precursors: 5-bromo-furan-3-carbaldehyde (2 ) and 5-bromo-furan-3-carboxylic acid (4 ). These intermediates provide direct pathways to the target amine (1 ) through well-established name reactions, offering flexibility based on starting material availability and laboratory capabilities.

G cluster_0 Synthetic Pathways cluster_1 Key Precursors M1 This compound (1) P1 Reductive Amination M1->P1 C-N bond formation P2 Curtius Rearrangement M1->P2 C-C bond cleavage C-N bond formation S1 5-Bromo-furan-3-carbaldehyde (2) P1->S1 S2 5-Bromo-furan-3-carboxylic Acid (4) P2->S2

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Reductive Amination

Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds.[2] This one-pot procedure involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[3] This strategy avoids the over-alkylation often problematic in direct SN2 reactions with ammonia or amines.[4]

Principle and Mechanistic Insight

The reaction proceeds via nucleophilic attack of methylamine on the carbonyl carbon of 5-bromo-furan-3-carbaldehyde (2 ), forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion as it forms, driving the equilibrium towards the final amine product (1 ).[3] NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which catalyze imine formation.[2]

Protocol for Reductive Amination

Figure 2: Step-by-step workflow for the reductive amination synthesis.

Materials:

  • 5-Bromo-furan-3-carbaldehyde (2 ) (1.0 equiv)

  • Methylamine solution (2.0 M in THF, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-furan-3-carbaldehyde (2 ) (1.0 equiv).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add the methylamine solution (1.2 equiv) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane with 1% triethylamine) to yield this compound (1 ) as the final product.

Synthetic Strategy II: Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.[5][6] When trapped with water or hydrolyzed, the intermediate carbamic acid decarboxylates to yield a primary amine with one less carbon atom than the starting carboxylic acid.[7][8] This method is particularly useful when the corresponding aldehyde is unstable or inaccessible.

Principle and Mechanistic Insight

The process begins with the conversion of 5-bromo-furan-3-carboxylic acid (4 ) into an acyl azide (5 ). A common and safe method involves using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[9] The acyl azide is then gently heated in an inert solvent (e.g., toluene). This induces a concerted rearrangement where the furan-3-yl group migrates from the carbonyl carbon to the nitrogen, with simultaneous expulsion of dinitrogen gas (N₂), forming the 5-bromo-furan-3-yl isocyanate intermediate (6 ).[5] Subsequent addition of aqueous acid hydrolyzes the isocyanate to a carbamic acid, which spontaneously decarboxylates to afford the target amine (1 ).[7]

Protocol for Curtius Rearrangement

Figure 3: Step-by-step workflow for the Curtius rearrangement synthesis.

Materials:

  • 5-Bromo-furan-3-carboxylic acid (4 ) (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Toluene, anhydrous

  • tert-Butanol (t-BuOH)

  • Hydrochloric acid (e.g., 3 M HCl)

  • Sodium hydroxide solution (e.g., 2 M NaOH)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, suspend 5-bromo-furan-3-carboxylic acid (4 ) (1.0 equiv) in a mixture of anhydrous toluene and tert-butanol (4:1 v/v).

  • Add triethylamine (1.2 equiv), followed by the dropwise addition of diphenylphosphoryl azide (1.1 equiv) at room temperature. Caution: Azides are potentially explosive and should be handled with care.

  • Heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas should be observed.

  • Maintain heating for 2-4 hours after gas evolution ceases to ensure complete formation of the intermediate Boc-protected amine (from trapping of the isocyanate by t-BuOH). Monitor the reaction by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add aqueous HCl (3 M) and heat the mixture to reflux for 1-2 hours to hydrolyze the Boc-carbamate.

  • Cool the reaction mixture to 0 °C and basify to pH > 10 by the slow addition of 2 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

  • Purify the product by vacuum distillation or recrystallization of its salt (e.g., hydrochloride) to obtain pure this compound (1 ).

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques.

ParameterStrategy I: Reductive AminationStrategy II: Curtius Rearrangement
Typical Yield 70-85%60-75%
Purity (Post-Purification) >98% (by LC-MS/NMR)>97% (by LC-MS/NMR)
¹H NMR (CDCl₃, 400 MHz) δ ~7.4 (s, 1H), ~6.3 (s, 1H), ~3.7 (s, 2H), ~1.5 (br s, 2H)δ ~7.4 (s, 1H), ~6.3 (s, 1H), ~3.7 (s, 2H), ~1.5 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for furan ring, CH₂-NH₂, and C-BrExpected peaks for furan ring, CH₂-NH₂, and C-Br
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₅H₇BrNOm/z [M+H]⁺ calculated for C₅H₇BrNO

Discussion and Method Selection

Both presented protocols offer viable pathways to this compound. The choice between them depends on several factors:

  • Reductive Amination (Strategy I): This is generally the more direct and higher-yielding route. It is a one-pot reaction under mild conditions. The primary challenges are the availability and stability of the starting aldehyde and the use of a specialized reducing agent like NaBH(OAc)₃. This method is highly recommended for its efficiency and scalability.

  • Curtius Rearrangement (Strategy II): This method is an excellent alternative if the starting material is the carboxylic acid. While it involves multiple steps (azide formation, rearrangement, hydrolysis) and potentially hazardous intermediates (azides, isocyanates), it is a classic and reliable transformation.[10][11] The use of a one-pot DPPA-mediated procedure simplifies the handling of the acyl azide. This route is advantageous when the corresponding aldehyde is difficult to synthesize or handle.

Conclusion

This application note details two effective and reproducible protocols for the synthesis of this compound, a key intermediate for chemical research. The reductive amination approach is favored for its high efficiency and mild conditions, while the Curtius rearrangement provides a robust alternative from a different starting material. By providing detailed, step-by-step instructions and explaining the underlying chemical principles, these protocols equip researchers with the necessary tools to confidently synthesize this valuable compound.

References

  • Takahashi, S. (1976). New Synthetic Route to 3-Substituted Furans; Synthesis of Perillene and Dendrolasin.
  • Taylor & Francis Online. (2006). New Synthetic Route to 3-Substituted Furans; Synthesis of Perillene and Dendrolasin. Synthetic Communications, 6(5). Available at: [Link]

  • Royal Society of Chemistry. (1972). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wynberg, H. (1957). The Synthesis of 3-Substituted Furans. Journal of the American Chemical Society, 80, 364-366.
  • Frontiers Media. (2023). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Holfinger, M. S. et al. (1995). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. The Journal of Organic Chemistry, 60(6), 1595-1598.
  • National Center for Biotechnology Information. (2023). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2015). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Furan synthesis. Available at: [Link]

  • Wikipedia. (2023). Curtius rearrangement. Available at: [Link]

  • National Center for Biotechnology Information. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Available at: [Link]

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Available at: [Link]

  • Wikipedia. (2023). Hofmann rearrangement. Available at: [Link]

  • WikiMili. (2020). Curtius rearrangement. Available at: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • Chemist Wizards. (2026). Hoffmann Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Moody, C. J. Heterocyclic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2019). (Z)-5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one. PMC. Available at: [Link]

  • ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Available at: [Link]

  • SciELO México. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(3).
  • Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • MDPI. (2020).
  • ResearchGate. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available at: [Link]

  • Google Patents. (2020). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Lirias. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • mediaTUM. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Available at: [Link]

  • ResearchGate. (2018). Carboxylic acid react with amine?. Available at: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available at: [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). WO2011071520A1 - Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

Reductive amination strategies involving furan-3-yl methylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Furan-3-yl methylamine is a high-value pharmacophore in medicinal chemistry, often serving as a bioisostere for benzylamine or aminomethylpyridine moieties. Its incorporation into drug scaffolds can improve solubility and alter metabolic profiles. However, the furan ring—specifically the 3-substituted isomer—presents a unique synthetic challenge: acid sensitivity .

Unlike benzene, the furan ring is electron-rich and susceptible to electrophilic attack.[1] In the presence of strong Brønsted or Lewis acids, the furan ring can undergo protonation at the


-position (C2 or C5), leading to ring opening (reverse Paal-Knorr type hydrolysis) and polymerization. Furthermore, standard catalytic hydrogenation methods often result in over-reduction to tetrahydrofuran derivatives.

This guide provides three validated protocols designed to balance imine formation efficiency with heteroaromatic preservation .

Strategic Decision Matrix

Before selecting a protocol, evaluate the electrophile (carbonyl component) and the stability requirements.

FeatureMethod A: STAB (Standard)Method B: Ti(OiPr)₄ (Scavenger)Method C: Borane-Pyridine (High Stability)
Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide /

Borane-Pyridine Complex (

)
Mechanism Direct Reductive AminationLewis Acid Activation + In-situ ReductionHemiaminal Reduction
pH Conditions Mildly Acidic (pH 4–5)Neutral / AproticNeutral / Basic
Furan Safety Moderate (Requires pH control)High (No protons involved)Very High
Steric Tolerance Good for Aldehydes/Cyclic KetonesExcellent for Hindered KetonesModerate
Key Risk Ring opening if excess AcOH usedEmulsion during workupSlower reaction rate

Mechanistic Pathways & Risks

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Imine reduction) while suppressing Path B (Furan hydrolysis).

G Start Furan-3-yl Methylamine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium ProtonatedFuran Protonated Furan (C2/C5 attack) Start->ProtonatedFuran Excess Acid (pH < 4) Imine Imine / Iminium Hemiaminal->Imine -H2O (Slow Step) Product Target Amine (Intact Furan) Imine->Product + Hydride Source (Fast Reduction) RingOpen Ring-Opened Dicarbonyls ProtonatedFuran->RingOpen Hydrolysis Polymer Polymerized Tars RingOpen->Polymer Degradation

Figure 1: Mechanistic divergence showing the "Happy Path" (Yellow to Green) versus the acid-catalyzed degradation of the furan ring (Red).

Detailed Protocols

Protocol A: The STAB Method (Standard)

Best for: Aldehydes and unhindered ketones. Reference Grounding: Based on the Abdel-Magid protocol [1], optimized for acid-sensitive heterocycles.[2]

Reagents:

  • Furan-3-yl methylamine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Strictly Controlled)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the ketone/aldehyde (1.0 mmol) and furan-3-yl methylamine (1.0 mmol) in DCE (3 mL).

  • Acid Activation: Add AcOH (1.0 mmol, 57 µL) dropwise.

    • Critical Note: Do not use excess acid. The amine itself buffers the solution, but excess acid promotes furan decomposition.

  • Stirring: Stir at Room Temperature (RT) for 30 minutes to establish imine equilibrium.

  • Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the M+1 peak of the product. If the M+18 (hemiaminal) persists, the reaction is stalled.

  • Quench: Quench by adding saturated aqueous

    
     (3 mL). Stir vigorously for 15 minutes to quench borate complexes.
    
  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine. Dry over

    
    .
    
Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Hindered ketones or highly acid-sensitive furan derivatives. Reference Grounding: Adapted from Mattson et al. [2], utilizing Ti(IV) as a Lewis acid and water scavenger.

Reagents:

  • Furan-3-yl methylamine (1.2 equiv)

  • Ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step:

  • Complexation: In a dry flask under

    
    , combine the ketone (1.0 mmol), amine (1.2 mmol), and 
    
    
    
    (1.5 mmol, 440 µL).
    • Note: The solution often turns slightly yellow/orange upon complex formation.

  • Imine Formation: Stir neat or in minimal THF (1 mL) for 4–6 hours.

    • Why:

      
       scavenges the water produced, driving the equilibrium to the imine without protonating the furan ring.
      
  • Dilution: Dilute with absolute EtOH (4 mL).

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol, 57 mg) portion-wise.
    
    • Caution: Exothermic hydrogen evolution.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • The "Mattson" Quench (Critical):

    • Add 2 mL of aqueous ammonia (

      
      ) or 1M NaOH.
      
    • Visual Cue: A white precipitate (

      
      ) will form.
      
    • Action: Dilute with EtOAc and filter the slurry through a Celite pad to remove the titanium salts. If you skip this, you will get a terrible emulsion.

  • Purification: Concentrate filtrate and purify via column chromatography.

Protocol C: Borane-Pyridine (The "Green" Alternative)

Best for: Large scale or when boron waste (STAB) is an issue.

Reagents:

  • Borane-Pyridine complex (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (MeOH)[3][4]

Step-by-Step:

  • Mix amine and carbonyl in MeOH.

  • Add

    
    .
    
  • Stir for 6-12 hours.

  • Note: This reaction is slower but extremely gentle on the furan ring as it operates under strictly neutral conditions.

Troubleshooting & Optimization Workflow

Use this logic flow to troubleshoot low yields or side reactions.

DecisionTree Start Start Optimization CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Product Found (Clean) CheckLCMS->Result1 Yield > 80% Result2 SM Remaining (No Reaction) CheckLCMS->Result2 Imine not forming Result3 Complex Mixture (Black Tar/Polymer) CheckLCMS->Result3 Furan decomposition Result4 Alcohol Byproduct (Ketone Reduced) CheckLCMS->Result4 Direct reduction Action2 Switch to Method B (Ti(OiPr)4 forces imine) Result2->Action2 Action3 Reduce Acid Load or Switch to Method C Result3->Action3 Action4 Pre-form Imine (2-step protocol) Result4->Action4

Figure 2: Troubleshooting logic for furan-3-yl methylamine reductive aminations.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Dunlop, A. P. (1953). Furan Chemistry. In The Furans (ACS Monograph Series). Reinhold Publishing.
  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[6][10] Journal of the American Chemical Society, 93(12), 2897–2904.[6]

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo Furan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-aminofurans via Buchwald-Hartwig amination presents a unique paradox in medicinal chemistry: while the furan ring is electron-rich and theoretically reactive toward oxidative addition, it is chemically fragile. The 5-bromo furan scaffold is notoriously sensitive to the strong bases (e.g., NaOtBu) and high temperatures typically required for Pd-catalyzed amination, often leading to ring-opening, polymerization, or hydrodehalogenation.

This guide moves beyond generic coupling conditions to provide a substrate-specific protocol . It distinguishes between "Stabilized" substrates (bearing Electron Withdrawing Groups, EWGs) and "Labile" substrates (alkyl-substituted or unsubstituted), recommending specific catalytic systems for each to ensure high yields and reproducibility.

Mechanistic Challenges & Strategy

The Stability-Reactivity Paradox

Unlike phenyl halides, 5-bromofurans possess a high ground-state energy. Upon amination, the resulting 2-aminofuran is an enamine ether, highly susceptible to hydrolysis and oxidation.

  • Acid Sensitivity: The electron-rich furan ring is easily protonated, leading to ring opening (Paal-Knorr reversal).

  • Base Sensitivity: Strong bases can trigger deprotonation at the C3/C4 positions or attack the ring, causing decomposition before the catalytic cycle completes.

Strategic Solution: The "Mild Base" Approach

Success relies on decoupling the deprotonation of the amine from the decomposition of the furan.

  • Old Standard: NaOtBu (Too strong, pKa ~17). Often leads to black tar with furans.

  • Modern Standard: NaOTMS (Sodium silanolate) or Cs₂CO₃ . These provide a "buffered" basicity that facilitates transmetallation without destroying the heterocycle.

Visualizing the Pathway

The diagram below illustrates the critical divergence between productive coupling and destructive ring opening.

BuchwaldFuran cluster_cycle Catalytic Cycle Start 5-Bromo Furan Substrate OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd BaseChoice Base Selection OxAdd->BaseChoice StrongBase Strong Base (NaOtBu, >80°C) BaseChoice->StrongBase High pKa MildBase Mild Base (NaOTMS or Cs2CO3) BaseChoice->MildBase Controlled pKa Decomp Ring Opening / Polymerization (Black Tar) StrongBase->Decomp Furan Destabilization AmineCoord Amine Coordination & Deprotonation MildBase->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Product 2-Aminofuran Product RedElim->Product Instability WARNING: Product is Acid/Oxidation Sensitive Product->Instability

Figure 1: Mechanistic divergence in furan amination. Strong bases trigger decomposition pathways, while silanolate bases maintain ring integrity.

Experimental Protocols

Protocol A: The "Gold Standard" (Base-Sensitive/Labile Substrates)

Best for: 5-bromo-2-alkylfurans, complex drug scaffolds, or when high yields are critical. Key Reagent: NaOTMS (Sodium silanolate) – The "Goldilocks" base.

Reagents:

  • Catalyst: Pd₂ (dba)₃ (1.0 mol%) or [Pd(allyl)Cl]₂

  • Ligand: tBuBrettPhos (2-4 mol%) (Preferred for primary amines) or RuPhos (for secondary amines).

  • Base: NaOTMS (2.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or THF (degassed).

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with Pd₂(dba)₃ (1.0 mol%), tBuBrettPhos (2.4 mol%), and NaOTMS (2.0 equiv).

  • Substrate Addition: Add the 5-bromo furan (1.0 equiv) and the amine (1.2 equiv).

    • Note: If the amine is a liquid, add it last via syringe.

  • Solvent: Add anhydrous 1,4-dioxane (concentration 0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 50–60 °C .

    • Critical: Do NOT exceed 80 °C unless necessary. Labile furans degrade rapidly at high heat.

  • Monitoring: Monitor by LCMS. Conversion is usually complete within 2-6 hours.

  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Dilute with EtOAc.[1]

    • Do NOT use acidic washes (e.g., 1M HCl). This will hydrolyze the product immediately.

    • Wash with water (pH 7) or saturated NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography on silica gel pre-treated with 1% Et₃N to neutralize acidity.

Protocol B: The "Robust" Method (Stabilized Substrates)

Best for: Methyl 5-bromo-2-furoate, 5-bromo-2-furaldehyde. Key Concept: Stabilized furans tolerate carbonate bases and higher temperatures.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%).

  • Ligand: Xantphos (5-10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane.[1][2]

Step-by-Step Procedure:

  • Combine Pd(OAc)₂, Xantphos, and Cs₂CO₃ in a reaction vessel.

  • Evacuate and backfill with N₂ (3 cycles).

  • Add 5-bromo-2-furoate (1.0 equiv) and amine (1.2 equiv) in Toluene (0.3 M).

  • Heat to 90–100 °C for 12–16 hours.

  • Filter through a pad of Celite to remove inorganic salts.

  • Concentrate and purify via standard flash chromatography.

Optimization Decision Matrix

Use this logic flow to select the correct condition for your specific furan intermediate.

DecisionTree Input 5-Bromo Furan Substrate CheckEWG Is C-2 Position Electron Withdrawing? (CHO, COOMe, CN) Input->CheckEWG Stabilized Stabilized Substrate CheckEWG->Stabilized Yes Labile Labile Substrate (Alkyl or H) CheckEWG->Labile No ProtoB Protocol B: Cs2CO3 / Xantphos Temp: 90-100°C Stabilized->ProtoB CheckAmine Amine Type? Labile->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary ProtoA1 Protocol A: NaOTMS / tBuBrettPhos Temp: <60°C Primary->ProtoA1 ProtoA2 Protocol A: NaOTMS / RuPhos Temp: <60°C Secondary->ProtoA2

Figure 2: Decision matrix for ligand and base selection based on furan electronic properties.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Black Tar / No Product Decomposition of furan ring due to strong base or high heat.Switch to Protocol A (NaOTMS). Lower temp to 50°C.
Hydrodehalogenation Catalyst poisoning or difficult reductive elimination.Use bulky ligands (tBuBrettPhos ).[3][4] Ensure strictly anhydrous conditions.
Product Vanishes on Column Product hydrolysis on acidic silica.Pre-treat silica with 1% Triethylamine (Et₃N) in hexane. Elute rapidly.
Low Conversion Oxidative addition is slow for electron-rich furans.Increase catalyst loading to 5 mol%. Switch to Pd-G3 precatalysts (e.g., tBuBrettPhos Pd G3).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(3), 832–835.

  • Hartwig, J. F., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2019.[5]

  • BenchChem Technical Support. "Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-(4-Bromophenyl)furan-2-carbaldehyde."

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Conditions."

  • Johnson Matthey. "Buchwald Hartwig Amination Catalysts and Precatalyst Selection Guide." [6]

Sources

Troubleshooting & Optimization

Preventing polymerization of furan amines during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Topic: Preventing Polymerization of Furan Amines During Reaction Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing amine compounds. Furan amines are valuable synthons in medicinal chemistry and materials science, but their inherent reactivity, particularly the electron-rich furan ring, makes them susceptible to degradation and polymerization during reaction workup. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure you can isolate your target compounds with high yield and purity.

Troubleshooting Guide: Addressing Common Workup Failures

This section addresses specific issues encountered during the isolation of furan amines. The underlying cause is often a combination of factors, but this guide will help you pinpoint the primary culprit.

Q1: My entire reaction mixture turned into an insoluble black or brown tar upon adding an acidic solution (e.g., 1M HCl) for quenching or extraction. What happened?

A1: This is a classic presentation of rapid, uncontrolled acid-catalyzed polymerization. The furan ring is highly sensitive to acid.[1] The mechanism involves protonation of the furan ring, which generates a highly reactive carbocation. This cation is then attacked by the electron-rich furan ring of another molecule, initiating a chain reaction that leads to a cross-linked, insoluble polymer.[2][3] The dark color arises from the formation of extended conjugated systems within the polymer backbone.[2]

  • Causality: The moment a strong protic acid is introduced, the concentration of the activated (protonated) furan species skyrockets, leading to near-instantaneous polymerization. This is especially problematic in aqueous media, which can facilitate the proton transfer and subsequent reactions.[1]

Q2: I successfully extracted my product into an organic solvent, but it decomposed into a dark oil upon concentration using a rotary evaporator. Why did this happen?

A2: This indicates that trace amounts of acid were carried over into your organic layer, and the applied heat from the rotovap water bath accelerated the polymerization process. Even a small amount of residual acid can be highly destructive once the solvent is removed and the concentration of your furan amine increases. Heat lowers the activation energy barrier for the polymerization reaction.

  • Preventative Strategy: Before concentrating, wash the organic layer with a de-gassed, mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid. Follow this with a brine wash to remove excess water. For particularly sensitive compounds, consider adding a small amount of a non-volatile base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (~0.1 mol%) to the organic solution to act as an acid scavenger during evaporation.

Q3: My product yield is low, and I see significant baseline material on my TLC plate after workup, along with some minor discoloration. How can I improve this?

A3: This suggests that slow degradation is occurring due to atmospheric oxygen rather than catastrophic acid-catalyzed polymerization. The furan ring and the amine group can be susceptible to oxidation, which can generate radical species. These radicals can initiate a different polymerization pathway or lead to other degradation products.[4][5]

  • Troubleshooting Steps:

    • Exclude Oxygen: The most critical step is to perform the entire workup under an inert atmosphere (Nitrogen or Argon). This includes using solvents that have been sparged with an inert gas.

    • Add an Antioxidant: Introduce a radical inhibitor to your reaction mixture before starting the workup. Common and effective choices are Butylated Hydroxytoluene (BHT) or Phenothiazine.

    • Minimize Light Exposure: Perform the workup in a fume hood with the sash lowered or by wrapping your glassware in aluminum foil, as light can promote radical formation.

Frequently Asked Questions (FAQs): Proactive Prevention

This section provides answers to common questions, focusing on proactive measures to design a robust workup procedure from the start.

Q1: What are the fundamental factors I need to control to prevent polymerization?

A1: There are four primary factors that promote the degradation of furan amines:

  • Acid: The most aggressive initiator of polymerization.[1][2]

  • Oxygen (Air): Promotes oxidative degradation and radical-initiated polymerization.[4][5]

  • Heat: Accelerates the rate of all degradation pathways.

  • Light: Can provide the energy to initiate radical formation.

Controlling these four variables is the cornerstone of successfully handling furan amines.

Q2: What is the best practice for performing an acidic extraction on a furan amine?

A2: While it may be necessary to separate your product from non-basic impurities, acidic extractions must be approached with extreme caution.

  • Best Practice:

    • Cool both the organic solution containing your product and the acidic aqueous solution to 0°C in an ice bath.

    • Ensure both solutions are de-gassed by bubbling N₂ or Argon through them for 15-20 minutes.

    • Combine the solutions in a separatory funnel under a positive pressure of inert gas.

    • Shake briefly and gently (e.g., 15-20 seconds). Prolonged contact increases the risk of polymerization.

    • Immediately separate the layers.

    • Quickly basify the acidic aqueous layer (containing the protonated amine salt) with a cold, de-gassed base (e.g., 2M NaOH or Na₂CO₃) to a pH > 10.

    • Promptly extract your now-neutral furan amine back into a fresh, de-gassed organic solvent.

Q3: What types of antioxidants are effective and at what concentration?

A3: Radical scavengers are highly effective at preventing oxidative degradation. The choice depends on the specific chemistry and downstream applications.

Antioxidant/InhibitorRecommended ConcentrationMechanism of Action & Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1 mol%A phenolic antioxidant that acts as a hydrogen atom donor to trap radical species. Widely used and generally easy to remove via chromatography.
Phenothiazine 0.01 - 0.05 mol%A highly effective radical scavenger. Can sometimes be more challenging to separate from the final product.
4-Methoxyphenol (MEHQ) 0.01 - 0.1 mol%Another common phenolic inhibitor, often found as a stabilizer in reactive monomers.

Q4: How do I properly set up my glassware for an inert atmosphere workup?

A4: A simple yet effective setup involves using a nitrogen or argon balloon. All glassware should be oven- or flame-dried to remove adsorbed water.

  • Flask Preparation: Dry your round-bottom flask (for receiving the final organic solution) and separatory funnel. Fit them with rubber septa while still warm.

  • Inert Gas Flush: Insert a needle attached to a nitrogen/argon line (or balloon) into the septum and a second "exit" needle.[6][7] Allow the gas to flush through the vessel for 5-10 minutes to displace all the air.[6][8]

  • Solvent De-gassing: Use solvents from a sealed commercial bottle (often under an inert atmosphere) or de-gas your own by sparging with N₂/Ar for at least 30 minutes. Transfer solvents using a cannula or a syringe that has been flushed with inert gas.[9]

Visual Guides and Protocols
Diagrams

AcidPolymerization

TroubleshootingWorkflow

Experimental Protocol: Standard Workup Under Inert Atmosphere

This protocol is designed for a reaction that has been run and cooled to room temperature. It assumes the product is a basic amine soluble in a common organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Materials:

  • Reaction mixture containing furan amine.

  • De-gassed organic solvent (e.g., EtOAc).

  • De-gassed saturated aqueous NaHCO₃ solution.

  • De-gassed aqueous brine solution.

  • Anhydrous Na₂SO₄ or MgSO₄.

  • Antioxidant (e.g., BHT).

  • Oven-dried separatory funnel and flasks with rubber septa.

  • Nitrogen or Argon source with needles.

Procedure:

  • Prepare for Workup:

    • Add a small scoop of BHT (e.g., 0.05 mol%) to the cooled reaction flask and stir for 2 minutes.

    • Set up an oven-dried separatory funnel and a receiving flask, each fitted with a rubber septum. Flush both with N₂/Ar for 10 minutes.[6][10]

  • Quenching and Dilution:

    • Under a positive pressure of N₂/Ar, transfer the reaction mixture to the separatory funnel using a cannula.

    • Quench the reaction by slowly adding a de-gassed neutral or mildly basic solution (e.g., saturated NH₄Cl if the reaction was organometallic, or simply water if it was a neutral coupling). AVOID strong acids.

    • Dilute the mixture with de-gassed EtOAc.

  • Aqueous Washes:

    • Gently shake the separatory funnel, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1x De-gassed saturated NaHCO₃ solution (to neutralize any potential acidity).

      • 1x De-gassed brine (to initiate drying).

    • Always ensure the inert atmosphere is maintained in the funnel between washes by using a needle connected to the gas line.

  • Drying and Filtration:

    • Drain the washed organic layer into the N₂/Ar-flushed receiving flask containing anhydrous Na₂SO₄.

    • Swirl the flask and let it stand for 15-20 minutes under N₂/Ar.

    • Set up a funnel with a cotton plug or filter paper on another N₂/Ar-flushed flask.

    • Filter the solution under positive N₂/Ar pressure to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtered solution using a rotary evaporator. Use a moderate water bath temperature (≤ 30-35°C).

    • To prevent air from being drawn into the flask, you can attach a nitrogen balloon to the vacuum inlet of the rotovap once evaporation is complete and before venting the system.

  • Storage:

    • Immediately place the purified furan amine under a high vacuum to remove residual solvent.

    • Store the final product under an inert atmosphere (N₂ or Ar), in a sealed vial wrapped in foil, and in a freezer (-20°C) to maximize long-term stability.

References
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. 2016.
  • The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. Benchchem.
  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. 2022.
  • Protective activity of aromatic amines and imines against oxidative nerve cell de
  • Inert
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. 2022.
  • Inhibition of amine oxidation.
  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Inert
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?.
  • Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Form
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. 2017.

Sources

Technical Support Center: Optimizing Catalyst Selection for Coupling 5-Bromo-Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromo-furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes involving these valuable heterocyclic building blocks. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Catalyst and Ligand Selection

Question 1: I am starting a new project involving a Suzuki-Miyaura coupling with a 5-bromo-furan derivative. With the vast number of available palladium catalysts and ligands, where is the most logical place to start?

Answer: This is a common and critical question. For Suzuki-Miyaura couplings of heteroaromatic halides like 5-bromo-furans, the initial choice of catalyst system is pivotal. A robust starting point is to use a modern palladium(II) precatalyst, such as a G3 or G4 Buchwald precatalyst, in combination with a sterically hindered, electron-rich biarylphosphine ligand.

  • Why a Precatalyst? Precatalysts, like XPhos Pd G3 or SPhos Pd G4, offer superior stability and ensure the reliable in situ generation of the active Pd(0) species.[1] This avoids the variability that can arise from using traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, where the reduction to Pd(0) can be inconsistent.[2]

  • Why Bulky, Electron-Rich Ligands? 5-bromo-furan is an electron-rich heterocycle. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the first and often rate-determining step in the catalytic cycle.[3] Bulky, electron-rich ligands like XPhos or SPhos accelerate this step and also promote the final reductive elimination step, leading to higher turnover numbers and overall efficiency.[4]

Initial Screening Recommendations: A good initial screen would involve testing a few reliable catalyst/ligand systems under standard conditions.

Catalyst SystemLigand TypeRationale
XPhos Pd G4DialkylbiarylphosphineExcellent for a broad range of substrates, including electron-rich heteroaryl bromides.[5]
SPhos Pd G3DialkylbiarylphosphineOften provides high yields and is a good alternative to XPhos.[6]
Pd(dppf)Cl₂FerrocenylphosphineA more traditional but still effective catalyst, particularly if cost is a concern.[7]

A logical workflow for initial catalyst screening is depicted below.

Catalyst_Screening_Workflow cluster_outcomes Outcomes start Define Suzuki Coupling: 5-Bromo-furan derivative + Boronic Acid/Ester screen Screen 3 Catalyst Systems in Parallel: 1. XPhos Pd G4 2. SPhos Pd G3 3. Pd(dppf)Cl₂ start->screen conditions Standard Conditions: Base: K₂CO₃ or K₃PO₄ Solvent: Dioxane/H₂O or Toluene/H₂O Temperature: 80-100 °C screen->conditions analyze Analyze Results by LC-MS/¹H NMR conditions->analyze high_yield High Yield (>80%) analyze->high_yield Success low_yield Low Yield / No Reaction analyze->low_yield Failure side_products Complex Mixture / Side Products analyze->side_products Impurity optimize Proceed to Optimization high_yield->optimize troubleshoot Go to Troubleshooting (See Q2 & Q3) low_yield->troubleshoot side_products->troubleshoot Catalyst_Deactivation cluster_cycle Desired Catalytic Cycle cluster_causes Causes of Deactivation Active_Catalyst L₂Pd(0) (Active Catalyst) Inactive_Catalyst Pd(0) Black (Inactive Precipitate) Active_Catalyst->Inactive_Catalyst Decomposition OxAdd Oxidative Addition with 5-bromo-furan Active_Catalyst->OxAdd Enters Cycle RedElim Reductive Elimination to form Product OxAdd->RedElim RedElim->Active_Catalyst Regenerates Oxygen Oxygen Oxygen->Inactive_Catalyst High_Temp High Temperature High_Temp->Inactive_Catalyst Ligand_Loss Ligand Dissociation Ligand_Loss->Inactive_Catalyst

Caption: The competition between the catalytic cycle and catalyst deactivation.
Section 3: Addressing Specific Side Reactions

Question 4: In my Sonogashira coupling of 5-bromo-furan with a terminal alkyne, I am getting a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I suppress this side reaction?

Answer: The alkyne dimer you are observing is a result of a common side reaction in Sonogashira couplings known as Glaser or Hay homocoupling. [8][9]This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.

Mechanism of Homocoupling and Suppression Strategies:

The copper(I) acetylide intermediate, which is key to the Sonogashira cycle, can undergo oxidative dimerization if oxygen is present, consuming your alkyne starting material and reducing the yield of your desired product. [10] Effective Suppression Methods:

  • Strictly Anaerobic Conditions: As with preventing palladium black formation, rigorous exclusion of oxygen is the first and most critical step. Ensure all reagents, solvents, and the reaction headspace are free of oxygen. [10]2. Copper-Free Sonogashira Protocols: The most direct way to eliminate copper-mediated homocoupling is to run the reaction without a copper co-catalyst. [8]These conditions often require a higher catalyst loading, a slightly higher temperature, or the use of a more specialized ligand system, but they are highly effective at preventing alkyne dimerization.

  • Use of a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (e.g., N₂/H₂ mix) to keep the catalyst in its active reduced state and suppress oxidative homocoupling. [9]4. Base Selection: The choice of amine base can also influence the rate of homocoupling. In some systems, secondary amines like piperidine or diisopropylamine have been shown to be superior to triethylamine in minimizing this side reaction. [10] Experimental Protocol: Copper-Free Sonogashira Coupling

  • Setup: To a dry Schlenk tube under an argon atmosphere, add the 5-bromo-furan derivative (1.0 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent: Add degassed solvent (e.g., DMF or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Proceed with standard aqueous work-up and purification.

References

  • PubMed. (2014). Investigation of thermochemistry associated with the carbon-carbon coupling reactions of furan and furfural using ab initio methods. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • ResearchGate. (n.d.). Reactivity of mechanistically relevant furans in the cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Texas ScholarWorks. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Mario Pagliaro's Lab website. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. [Link]

  • ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. [Link]

  • MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPho. [Link]

  • American Chemical Society. (n.d.). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link]

  • MDPI. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]

  • J-STAGE. (2015). SYNTHESIS OF FURAN-OXAZOLE CONJUGATED FLUORESCENT MATERIALS FROM BIOMASS-DERIVED FURFURAL THROUGH CROSS-COUPLING REACTIONS. [Link]

  • MDPI. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. [Link]

  • National Center for Biotechnology Information. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

Solving solubility issues with C-(5-Bromo-furan-3-yl)-methylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-(5-Bromo-furan-3-yl)-methylamine Salts

Current Status: Operational Topic: Solubility & Stability Optimization Ticket ID: BFM-SOL-001[1]

Executive Summary: The "Push-Pull" Challenge

You are likely encountering difficulties because This compound presents a chemical paradox.

  • The Head (Methylamine): Highly polar. When salted (e.g., HCl), it forms a crystal lattice with extremely high binding energy, often resulting in "brick dust"—a solid insoluble in organic solvents (DCM, THF) and sometimes even stubborn in cold water.[1]

  • The Tail (5-Bromo-furan): Lipophilic and acid-sensitive .[1] While the bromine atom provides some electron-withdrawing stabilization, the furan ring remains susceptible to acid-catalyzed ring opening (polymerization), which manifests as the material turning black or forming tar.[1]

This guide provides the protocols to balance these opposing properties.

Diagnostic Hub (Troubleshooting FAQs)

Q1: My salt is a solid "brick" that won't dissolve in DCM or THF for my coupling reaction. What do I do? Status: Common Issue (Lattice Energy). Root Cause: The ionic lattice energy of the HCl (or HBr) salt is too high for non-polar organic solvents to overcome. Solution: Do not heat it. Heating bromofurans in suspension often leads to degradation.

  • Method A (In-situ): If running an amide coupling, add the solid salt directly to the solvent (DMF or DCM) and immediately add 1.1 equivalents of a tertiary base (DIPEA or TEA).[1] The base liberates the amine, which will instantly dissolve.

  • Method B (Salt Switch): Convert the HCl salt to a Trifluoroacetate (TFA) or Tosylate (TsOH) salt.[1] These counter-ions are lipophilic ("greasy") and dramatically increase solubility in DCM/THF.

Q2: Upon dissolving the salt in water/methanol, the solution turned yellow/black over time. Status: Critical Stability Failure. Root Cause: Acid-catalyzed furan ring opening.[1] The pH of a dissolved amine-HCl salt can be quite low (< pH 4).[1] If excess acid was trapped in the crystal lattice during synthesis, it accelerates furfuryl-type degradation. Solution:

  • Always keep solutions cold (0–4°C) .

  • Buffer immediately: Do not leave the salt in pure water or methanol for extended periods. Buffer to pH 7–8 using saturated NaHCO₃ during workups.

Q3: I cannot get a clean NMR spectrum; the baseline is messy. Status: Solvent Artifact. Root Cause: In DMSO-d6, the acidic protons from the salt can catalyze slow decomposition of the furan if the DMSO is slightly wet or acidic (common in older bottles). Solution: Use Methanol-d4 or Acetonitrile-d3 .[1] If using DMSO-d6, add a solid grain of K₂CO₃ to the NMR tube to neutralize trace acid (filter before running if needed, though usually the solid settles).[1]

Decision Logic: Solubility Workflow

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Start: this compound Salt Goal Define Goal Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Synthesis (Coupling) Goal->Reaction Storage Long-term Storage Goal->Storage SolventChoice Solvent Choice Analysis->SolventChoice SolubilityCheck Soluble in DCM/THF? Reaction->SolubilityCheck Form Salt Form Check Storage->Form MeOD Methanol-d4 (Best) SolventChoice->MeOD DMSO DMSO-d6 (Risk of acid decomp) SolventChoice->DMSO Yes Proceed SolubilityCheck->Yes Yes No Insoluble Salt SolubilityCheck->No No BaseAdd Add DIPEA (In-situ Free Base) No->BaseAdd Hygroscopic HCl Salt (Hygroscopic) Form->Hygroscopic Keep Desiccated Stable Tosylate/Fumarate Salt Form->Stable

Caption: Decision matrix for handling 5-bromofuran-3-yl-methylamine based on experimental intent.

Technical Protocols

Protocol A: The "Safe" Free-Basing (Cold Extraction)

Use this when you need the amine for a reaction sensitive to salts, or to switch counter-ions.[1]

Prerequisites:

  • Cool all solvents to 4°C prior to use.

  • Work quickly; the free base is less stable than the salt.

Step-by-Step:

  • Suspension: Suspend 1.0 g of the amine salt in 10 mL of DCM (Dichloromethane) . It will likely remain a suspension.

  • Neutralization: Add 10 mL of saturated aqueous NaHCO₃ (Do not use NaOH; high pH can damage the bromofuran).

  • Biphasic Stir: Vigorously stir the biphasic mixture at 0°C for 10 minutes. The solid should disappear as the free amine moves into the DCM layer.

  • Separation: Separate the layers. Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Dry the combined organic layers over Na₂SO₄ (Sodium Sulfate) for 5 minutes.

  • Concentration: Filter and evaporate the DCM on a rotary evaporator at room temperature (bath < 30°C). Do not heat.

  • Result: You will obtain a yellow/orange oil. Use immediately.

Protocol B: Counter-Ion Switching (Improving Organic Solubility)

Convert the insoluble HCl salt to a soluble Trifluoroacetate (TFA) salt.

Theory: The TFA anion is bulky and fluorinated, disrupting the tight crystal lattice and allowing the salt to dissolve in organic solvents like THF or DCM.

Step-by-Step:

  • Perform Protocol A to isolate the free base oil.

  • Redissolve the oil in minimal dry Diethyl Ether (or MTBE).

  • Cool to 0°C.

  • Add Trifluoroacetic acid (TFA) (1.0 equivalent) dropwise.

  • Precipitation: The TFA salt often precipitates as a more manageable solid or oil that is soluble in DCM.

  • Usage: This salt can now be used directly in peptide coupling reactions or nucleophilic substitutions in organic media.

Solvent Compatibility Data

SolventHCl Salt SolubilityFree Base SolubilityRisk LevelNotes
Water HighModerateHigh Acidic aqueous solutions degrade furan over time.[1]
Methanol HighHighLowBest for handling/transferring.
DCM Insoluble (Brick Dust)HighLowBest for reaction chemistry.
THF InsolubleHighLowGood for couplings.
Diethyl Ether InsolubleModerateLowUsed for precipitation/purification.
DMSO HighHighMedium Hard to remove; potential acid impurities.

References

  • Sigma-Aldrich. (n.d.).[1] Methylamine hydrochloride Product Specification. Retrieved from (Verified general properties of methylamine salts).[1]

  • BenchChem. (2025).[2][3] Phenyl 5-bromofuran-2-carboxylate chemical properties. Retrieved from (Verified lipophilicity and furan core properties).[1]

  • National Institute of Standards and Technology (NIST). (1983). Amine Solubilities: Critical Evaluation. Retrieved from (Solubility parameters of amine salts in hydrocarbons vs. alcohols).[1]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid Synthesis. Bioorganic Chemistry. Retrieved from (Protocols for handling sensitive furan derivatives).[1]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride Purification. Retrieved from (Standard purification via n-butanol/ethanol).[1]

Sources

Navigating the Challenge of Steric Hindrance in Amine Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting the low reactivity of amine groups in sterically demanding environments. As Senior Application Scientists, we understand that the formation of amide bonds is a cornerstone of modern drug discovery and chemical synthesis. However, when steric congestion around the amine nitrogen increases, standard coupling protocols often falter, leading to low yields, frustrating side reactions, and stalled projects. This guide provides in-depth, field-proven insights to diagnose and overcome these challenges, ensuring your syntheses proceed efficiently and successfully.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with sterically hindered amines.

Q1: Why is my standard amide coupling reaction (e.g., using HATU/DIPEA) failing with my sterically hindered amine?

A1: The reduced reactivity of sterically hindered amines stems from a combination of two primary factors:

  • Steric Hindrance: Bulky substituents surrounding the amine's nitrogen atom physically obstruct the approach of the activated carboxylic acid. This steric clash increases the activation energy of the reaction, dramatically slowing down the rate of amide bond formation.[1]

  • Reduced Nucleophilicity: The same bulky groups can also electronically influence the amine. By donating electron density, they can decrease the partial positive charge on the nitrogen, making it a less potent nucleophile. In some cases, the steric bulk can also hinder the optimal orbital alignment required for nucleophilic attack.

Standard coupling reagents like HATU, HBTU, or EDC/HOBt form activated esters that, while effective for unhindered amines, may not be sufficiently reactive to overcome the high energy barrier imposed by severe steric crowding.[2][3] The activated intermediate may even decompose or participate in side reactions before the desired coupling can occur, leading to low or no product formation.[3]

Q2: What are the first troubleshooting steps I should take when a coupling reaction with a hindered amine gives a low yield?

A2: Before resorting to more exotic reagents, several simple modifications to your reaction conditions can often improve yields:

  • Increase Reaction Temperature: For many challenging couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.[3] Microwave heating has proven particularly effective in accelerating these reactions.[4]

  • Extend Reaction Time: Due to the slower reaction kinetics, simply allowing the reaction to proceed for a longer period (e.g., 24-48 hours) can sometimes lead to a significant increase in product yield.

  • Optimize Solvent Choice: The choice of solvent can influence the solubility of your reactants and the stability of the activated intermediate. Aprotic polar solvents like DMF or NMP are common choices, but in some cases, less polar solvents like DCM or THF might be beneficial.

  • Re-evaluate the Base: The choice and stoichiometry of the base are critical. While DIPEA is a common choice, its steric bulk can sometimes be detrimental. Less hindered bases like N-methylmorpholine (NMM) or even inorganic bases like K₂CO₃ might be more effective in certain contexts.[5] For reactions prone to racemization, a weaker base like sym-collidine is recommended.[6]

Q3: When should I consider switching to a different class of coupling reagent?

A3: If optimizing the reaction conditions with your standard coupling reagent fails to provide satisfactory results, it is time to consider more potent alternatives. The choice of reagent should be guided by the specific nature of your substrates.

  • For Moderately Hindered Systems: If you are seeing some product formation but the yield is low, switching to a more reactive uronium/aminium salt can be a good next step. Reagents like HATU and its analogues (e.g., HCTU ) generate highly reactive OAt esters, which can be more effective than the OBt esters formed from HBTU.[7]

  • For Severely Hindered Systems: When dealing with highly congested amines or α,α-disubstituted amino acids, you will likely need to employ more powerful coupling strategies.[1][6] In these cases, consider the following:

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high reactivity and are particularly effective for difficult couplings, including those involving N-methylated amino acids.[3][8]

    • Acyl Fluoride Precursors: The in situ generation of highly reactive acyl fluorides is often the most successful strategy for extremely hindered couplings.[2][3][9][10][11][12] Acyl fluorides are less sterically demanding than many other activated species, facilitating the approach of the hindered amine.[3][9][11][12] Reagents like TCFH-NMI or BTFFH are excellent choices for this purpose.[3][13]

Below is a flowchart to guide your decision-making process for reagent selection:

G start Low Yield with Hindered Amine optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent/Base start->optimize reagent_choice Switch Coupling Reagent optimize->reagent_choice Still Low Yield moderate Moderately Hindered: Use HATU or HCTU reagent_choice->moderate severe Severely Hindered reagent_choice->severe success Improved Yield moderate->success phosphonium Phosphonium Salts: PyBOP, PyAOP severe->phosphonium acyl_fluoride Acyl Fluoride Precursors: TCFH-NMI, BTFFH severe->acyl_fluoride phosphonium->success acyl_fluoride->success

Caption: Decision tree for troubleshooting low-yielding reactions with hindered amines.

Q4: Are there catalytic methods available for coupling sterically hindered amines?

A4: Yes, the development of catalytic direct amidation methods is an active area of research, offering a more atom-economical and environmentally friendly alternative to stoichiometric coupling reagents.[14]

  • Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for the direct dehydrative coupling of carboxylic acids and amines.[15][16] These reactions typically require azeotropic removal of water, often with a Dean-Stark apparatus.[15][16] Chlorinated catecholborane derivatives have shown promise for coupling more hindered substrates.[16]

  • Transition Metal Catalysis:

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method is widely used for the formation of C-N bonds and can be applied to the synthesis of hindered anilines. The choice of a bulky phosphine ligand is crucial for the success of these couplings.[17]

    • Copper-Catalyzed Couplings: Copper-based catalytic systems are a more economical alternative to palladium and have shown efficacy in coupling sterically hindered reaction partners, including ortho-substituted aryl iodides and hindered amines.[18][19] The development of specialized ligands is key to the success of these transformations.[18][19]

    • Rhodium-Catalyzed Oxidative Amidation: This method allows for the synthesis of amides from sterically hindered aldehydes and alcohols.[20]

Comparative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in a challenging model reaction: the coupling of a sterically hindered carboxylic acid with a hindered amine. The data is compiled from multiple literature sources to provide a comparative overview.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
DCC/DMAPDMAPDCMRT24< 5[9]
EDC/HOBtDIPEADMFRT24< 5[9]
HATUDIPEADMFRT9610-20[9]
PyBOPDIPEADMFRT2440-60[3]
BTFFHDIPEAMeCN8012> 90[9][10]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using BTFFH

This protocol is adapted for the coupling of a sterically hindered carboxylic acid and amine via an acyl fluoride intermediate.[9][10]

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.1 M), add BTFFH (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add the sterically hindered amine (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Acyl Fluoride Formation cluster_1 Amide Formation Acid Carboxylic Acid Activation Stir at RT for 30 min Acid->Activation BTFFH BTFFH BTFFH->Activation DIPEA_1 DIPEA DIPEA_1->Activation AcylFluoride Acyl Fluoride Intermediate Activation->AcylFluoride Coupling Heat to 80 °C AcylFluoride->Coupling Amine Hindered Amine Amine->Coupling Amide Amide Product Coupling->Amide

Caption: Workflow for amide bond formation using BTFFH.

Concluding Remarks

Overcoming the low reactivity of sterically hindered amines is a common yet surmountable challenge in modern organic synthesis. A systematic and informed approach to troubleshooting, beginning with simple adjustments to reaction conditions and progressing to the use of more potent coupling reagents or catalytic systems, will significantly increase your probability of success. This guide provides a framework for your experimental design, but as with all complex chemical transformations, careful observation and a willingness to explore different strategies will be your most valuable assets.

References

  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews, 38(2), 606-631.
  • Ishihara, K. (2010). Dehydrative Amidation of Carboxylic Acids with Amines. In Amide Bond Formation (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Zeng, H., & Guan, Z. (2016). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Modak, A., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Cook, S. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(11), 779-783.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Strauss, M. J., Liu, K. X., Greaves, M. E., Dahl, J. C., & Kim, S.-T. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. Chemistry – A European Journal, 23(55), 13576-13580.
  • Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions, 49(7), 2097-2101.
  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism. Retrieved from [Link]

  • De Figueiredo, R. M., & Suppo, C. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1645.
  • Lombino, J. B., & D'Andrea, S. V. (2021).
  • Hartwig, J. F., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2344–2353.
  • Todorovic, M., & Perrin, D. M. (2020).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Warner, D. J., & Sheppard, T. D. (2019).
  • Nolan, S. P., & Cazin, C. S. J. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(28), 10587-10597.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Novabiochem®. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA, 72(11), 779-783.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Retrieved from [Link]

  • Wang, B., & Tu, Y. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14846–14857.
  • Petroleum Refinery and Chemical Industry. (n.d.). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Retrieved from [Link]

  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Bode, J. W., et al. (2015). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 137(42), 13589–13597.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Scilit. (2026, February 7). Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. Retrieved from [Link]

Sources

Removing palladium impurities from furan-based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Trace Metal Scavenging / API Purification Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

The "Furan Paradox"

You are likely here because you are facing a critical contradiction in your synthesis: The Suzuki or Stille coupling that built your furan ring left behind toxic Palladium (Pd), but the standard methods to remove Pd (acid washes, oxidative bleaching) are destroying your furan ring.

Furan derivatives are electron-rich dienes. They are notoriously sensitive to:

  • Acidic Hydrolysis: Strong acids (often used to protonate and extract Pd) cause ring-opening to form 1,4-dicarbonyls (reverse Paal-Knorr).

  • Oxidation: Aggressive oxidants (used to solubilize Pd(0)) can convert furans to butenolides or polymerize them.

This guide provides non-destructive, chemoselective protocols to reach ICH Q3D compliance (<10 ppm) without compromising your furan scaffold.

Part 1: The Emergency Room (Troubleshooting)
Issue 1: "I have black particles that pass through every filter."

Diagnosis: You are dealing with Colloidal Palladium (Pd(0) Nanoparticles) . Standard silica plugs and 0.45 µm filters fail because these nanoparticles are often <10 nm and stabilized by your solvent or product.

The Fix:

  • Do NOT: Add strong oxidants (H₂O₂) to solubilize it; you will oxidize your furan.

  • Do: Use a "Hot Filtration + Scavenger" combo.

    • Dissolve crude in a non-coordinating solvent (THF or Toluene).

    • Add Activated Carbon (e.g., Darco KB-G) OR a Silica-based Thiol Scavenger (Si-Thiol).

    • Heat to 50°C for 1 hour. The heat promotes the aggregation of nanoparticles onto the solid support.

    • Filter through a Celite pad while still warm.

Issue 2: "My furan turned into a brown oil/tar during the acid wash."

Diagnosis: Acid-Catalyzed Ring Opening. You likely used 1N HCl or an acidic cation exchange resin (e.g., Dowex 50W) to remove Pd. The furan ring hydrolyzed into a 1,4-diketone, which then polymerized.

The Fix:

  • Immediate Action: Stop all aqueous acid washes.

  • Protocol Switch: Switch to Solid-Supported Scavengers (Chemisorbents) . These operate at neutral pH.

    • Recommendation:SiliaMetS® Thiol or Biotage® ISOLUTE® Si-TMT .[1] These functionalized silicas bind Pd covalently without requiring pH adjustment.

Issue 3: "I used Activated Carbon, but I lost 40% of my yield."

Diagnosis: Non-Specific Physisorption. Activated carbon acts like a sponge; it adsorbs Pd, but it also adsorbs your planar, aromatic furan product via


 stacking.

The Fix:

  • Switch to Chemisorption: Use a functionalized silica scavenger (e.g., Si-Thiol or Si-DMT).

  • Why? These ligands bind Pd via specific coordination (S-Pd bonds). They do not bind organic molecules unless they contain specific electrophiles.

  • Recovery: If you must use carbon, perform a "displacement wash" of the filter cake with a polar solvent (e.g., 10% MeOH in DCM) to wash your product off while leaving the Pd adsorbed.

Part 2: Scavenger Selection Matrix

Not all scavengers are safe for furans. Use this matrix to select the correct phase.

Scavenger TypeFunctional GroupPd AffinityFuran CompatibilityBest For...
Si-Thiol 1-PropanethiolHigh (Pd(II) & Pd(0))Excellent General purpose; neutral pH; protects acid-sensitive groups.
Si-DMT DimercaptotriazineVery HighGood Stubborn Pd species; low-level polishing (<5 ppm).
Si-TMT TrimercaptotriazineHighExcellent Similar to DMT but often higher loading; very stable.
Si-Triamine DiethylenetriamineModeratePoor AVOID. Basic amine moieties can degrade sensitive furans or react with electrophiles.
Activated Carbon CarbonModerateLow AVOID if yield is critical. High risk of product adsorption.
Part 3: Visualized Workflows
Diagram 1: Decision Tree for Palladium Removal Strategy

Use this logic flow to prevent furan decomposition before you start.

ScavengerDecision Start Start: Pd Removal Required FuranCheck Is the Furan Ring Acid/Base Sensitive? Start->FuranCheck PdType Identify Pd Species FuranCheck->PdType Yes (High Sensitivity) NonSensitive Can tolerate mild acid/base? FuranCheck->NonSensitive No (Stable) Warning AVOID: HCl Wash AVOID: Bleach/Oxidants FuranCheck->Warning Critical Risk Pd0 Pd0 PdType->Pd0 Colloidal Pd(0) PdII PdII PdType->PdII Soluble Pd(II) SiThiol Use Si-Thiol or Si-TMT (Neutral pH, Chemisorption) Pd0->SiThiol Aggregates well SiDMT Use Si-DMT (High Affinity, Neutral) PdII->SiDMT Strong chelation Crystallization Crystallization or Extraction (NAC) NonSensitive->Crystallization

Caption: Logic flow for selecting a Pd removal method that preserves the furan scaffold.

Diagram 2: Batch Scavenging Protocol (The "Si-Thiol" Method)

The industry-standard method for maximizing recovery and minimizing Pd.

BatchProtocol Step1 1. Dissolution Dissolve crude in THF/EtOAc (10 mL/g) Step2 2. Scavenger Addition Add Si-Thiol (4-5 equivalents vs Pd) Step1->Step2 Step3 3. Incubation Stir at 50°C for 4 hrs (Heat is crucial for kinetics) Step2->Step3 Step4 4. Filtration Filter through Celite or 0.45µm membrane Step3->Step4 Step5 5. Analysis Check Pd via ICP-MS (<10 ppm target) Step4->Step5

Caption: Step-by-step batch mode protocol for solid-supported scavenging.

Part 4: Standard Operating Procedure (SOP)

Protocol: Batch Scavenging with Si-Thiol

Objective: Reduce Pd content from ~1000 ppm to <20 ppm.

  • Assessment: Determine the residual Pd content (approximate) based on catalyst loading.

    • Calculation: If you used 1 mol% Pd, you have ~10,000 ppm Pd theoretically.

  • Solvent Selection: Dissolve the crude furan intermediate in a solvent that dissolves the product perfectly but does not swell the resin excessively (THF, Ethyl Acetate, and Toluene are ideal). Avoid DMF if possible (hard to remove later).

  • Loading: Add Si-Thiol (or Si-TMT).[1]

    • Dosage: Use 4 to 5 equivalents relative to the residual Pd content.

    • Example: If you have 1 mmol of Pd in the pot, add 5 mmol of functionalized silica.

  • Incubation:

    • Stir at 50°C for 4 hours .

    • Note: Room temperature scavenging is often too slow for tight binding. The moderate heat overcomes the activation energy for the ligand exchange without degrading the furan.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel. Wash the cake with 2 bed volumes of solvent to recover all product.

  • Validation: Evaporate a small aliquot and analyze via ICP-MS or XRF.

Part 5: Regulatory Context (ICH Q3D)

Why does this matter? The ICH Q3D Guideline for Elemental Impurities classifies Palladium as a Class 2B impurity.

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[2]

  • The Math: If the maximum daily dose of your drug is 10 g (high dose), the limit is 10 ppm .[2] If the dose is 1 g, the limit is 100 ppm .

  • Compliance Strategy: Aim for <10 ppm in intermediates to ensure the final API is compliant without requiring late-stage purification.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Link

  • Biotage. (n.d.). Metal Scavenging in Pharmaceutical Industry. Link

Sources

Technical Support Center: C-(5-Bromo-furan-3-yl)-methylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Internal Document ID: TSC-BFMA-2026-02-16

Welcome to the technical support center for the scale-up production of C-(5-Bromo-furan-3-yl)-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to larger-scale manufacturing. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your process development.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 3-furaldehyde. The first step involves the selective bromination of the furan ring at the 5-position to yield 5-bromo-3-furaldehyde. This intermediate is then subjected to reductive amination with methylamine to produce the target primary amine. While seemingly straightforward, each of these steps presents unique challenges during scale-up, from controlling regioselectivity and managing exotherms to ensuring product stability and purity.

Synthetic_Pathway 3-Furaldehyde 3-Furaldehyde 5-Bromo-3-furaldehyde 5-Bromo-3-furaldehyde 3-Furaldehyde->5-Bromo-3-furaldehyde Step 1: Bromination (e.g., NBS, Solvent) This compound This compound 5-Bromo-3-furaldehyde->this compound Step 2: Reductive Amination (Methylamine, Reducing Agent)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide & FAQs: Bromination Stage

The selective bromination of 3-furaldehyde is a critical step where yield and purity are often determined. The electron-donating nature of the furan oxygen directs electrophilic substitution to the C2 and C5 positions, making regioselectivity a primary concern.

Q1: We are observing significant amounts of 2,5-dibromo-3-furaldehyde and other poly-brominated impurities during our scale-up run. How can we improve the selectivity for mono-bromination at the 5-position?

A1: This is a classic challenge in the electrophilic substitution of furan rings. The initial mono-bromination product can be as reactive, if not more so, than the starting material, leading to over-bromination. Here’s a multi-faceted approach to enhance selectivity:

  • Choice of Brominating Agent: While elemental bromine is cost-effective, its high reactivity makes it difficult to control on a larger scale. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, releasing bromine slowly into the reaction medium.[1][2] This slow release helps to maintain a low concentration of the electrophile, favoring mono-substitution.

  • Solvent Effects: The choice of solvent is critical. Highly polar aprotic solvents like DMF can accelerate the reaction but may also promote side reactions. Consider less polar solvents like chloroform or benzene, which have been shown to improve the yield of 5-bromo-3-furancarbaldehyde over di-substituted byproducts.[3]

  • Temperature Control: Bromination is an exothermic reaction. Insufficient heat removal during scale-up can lead to localized temperature spikes, increasing the rate of side reactions. Maintain a consistent and low reaction temperature, typically between 0-10 °C, throughout the addition of the brominating agent.

  • Controlled Addition: Implement a slow, controlled addition of the brominating agent to the solution of 3-furaldehyde. This prevents a buildup of bromine concentration and allows for better temperature management.

Q2: Our batch turned into a dark, tar-like mixture during the bromination with NBS in DMF. What is causing this polymerization, and how can we prevent it?

A2: Furan derivatives are notoriously sensitive to acidic conditions and can polymerize, especially at elevated temperatures.[4] The succinimide byproduct from NBS can contribute to the acidity of the reaction mixture. The dark coloration and tar formation are indicative of furan ring opening and subsequent polymerization.

  • Thermal Stability of NBS in DMF: It is crucial to be aware that NBS in DMF can undergo a hazardous, auto-catalytic decomposition at elevated temperatures (starting around 80 °C), which can also decompose the solvent itself.[2] While your reaction temperature is likely lower, localized heating during addition on a large scale could initiate this.

  • Mitigation Strategies:

    • Avoid DMF if possible: Given the hazards and potential for side reactions, consider alternative solvents as mentioned in A1.

    • Strict Temperature Control: Ensure your reactor has adequate cooling capacity to dissipate the heat of reaction effectively. The addition of NBS should be slow and monitored.

    • Quenching: Once the reaction is complete, promptly quench the reaction mixture, for example, with a mild base like sodium bicarbonate solution, to neutralize any generated acids and prevent further degradation of the product.

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress by TLC or HPLC and proceed with work-up as soon as the starting material is consumed.

Table 1: Comparison of Brominating Agents for 3-Furaldehyde

Brominating AgentTypical Solvent(s)Key AdvantagesScale-Up Challenges
Bromine (Br₂) Dichloromethane, Acetic AcidLow cost, high atom economy.Highly corrosive and hazardous to handle; poor regioselectivity often leads to over-bromination.[2][5]
N-Bromosuccinimide (NBS) Chloroform, Benzene, THFMilder, more selective for mono-bromination; easier to handle solid.[1][6]Can lead to polymerization if not controlled; potential for thermal runaway in DMF.[2]
Pyridine Tribromide (PyBr₃) Methanol, THFSolid, less hazardous than Br₂.Requires heating, which can be energy-intensive and may degrade sensitive substrates.[1]
Dibromohydantoin (DBDMH) THFSolid, good source of electrophilic bromine.Can have longer reaction times compared to NBS.[1]

III. Troubleshooting Guide & FAQs: Reductive Amination Stage

The reductive amination of 5-bromo-3-furaldehyde with methylamine is a nucleophilic addition followed by reduction. The primary challenges in this step during scale-up include managing the volatile and hazardous nature of methylamine, controlling side reactions, and ensuring the stability of the final product.

Q1: We are seeing low yields and the formation of a significant amount of the corresponding alcohol (5-bromo-3-furfuryl alcohol) during the reductive amination. How can we favor the formation of the desired primary amine?

A1: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and reduction of the imine intermediate. This can be addressed by carefully selecting the reducing agent and optimizing reaction conditions.

  • Reducing Agent Selection: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines. To improve selectivity, consider using a milder reducing agent that is more selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are more effective at a slightly acidic pH where imine formation is favored.[7]

  • Stepwise vs. One-Pot Procedure: On a larger scale, a stepwise procedure can offer better control. First, form the imine by reacting 5-bromo-3-furaldehyde with methylamine. This is often done at room temperature or with gentle warming. Once imine formation is complete (monitored by spectroscopy), the reducing agent is added. This can minimize the exposure of the aldehyde to the reducing agent.[8]

  • pH Control: Imine formation is typically favored under mildly acidic conditions (pH ~5-6), which catalyze the dehydration step.[7] However, the stability of the furan ring in acidic media needs to be considered. A careful balance is necessary. If using a one-pot method with NaBH₃CN, the reaction is often buffered to maintain a pH that favors both imine formation and selective reduction.

Q2: During our scale-up, we've identified impurities that appear to be secondary and tertiary amines. What is causing this over-alkylation and how can it be minimized?

A2: Over-alkylation occurs when the primary amine product, this compound, acts as a nucleophile and reacts with another molecule of 5-bromo-3-furaldehyde to form a secondary amine, which can then react further. This is a common issue in reductive aminations.[7][9]

  • Stoichiometry of Methylamine: Using a sufficient excess of methylamine can help to outcompete the primary amine product for reaction with the aldehyde. The concentration of methylamine should be carefully controlled.[10]

  • Controlled Addition of Aldehyde: A useful scale-up strategy is the slow addition of the 5-bromo-3-furaldehyde to the mixture of methylamine and the reducing agent. This maintains a low concentration of the aldehyde and a high molar ratio of methylamine to aldehyde throughout the reaction, thus favoring the formation of the primary amine.

  • Reaction Concentration: Overly concentrated reaction mixtures can increase the likelihood of bimolecular side reactions like over-alkylation. While you want to avoid excessive dilution for throughput reasons, finding an optimal concentration is key. Experiment with different solvent volumes to find a balance.

Reductive_Amination_Troubleshooting Start Reductive Amination of 5-Bromo-3-furaldehyde Problem Identify Primary Issue Start->Problem LowYield Low Yield of Primary Amine Problem->LowYield Alcohol Byproduct? OverAlkylation High Levels of Secondary/ Tertiary Amines Problem->OverAlkylation Impurities Detected? Solution1 Check Reducing Agent Selectivity (Consider NaBH3CN or NaBH(OAc)3) LowYield->Solution1 Solution2 Implement Stepwise Procedure: 1. Imine Formation 2. Reduction LowYield->Solution2 Solution3 Increase Molar Excess of Methylamine OverAlkylation->Solution3 Solution4 Slowly Add Aldehyde to Amine/Reducing Agent Mixture OverAlkylation->Solution4

Caption: Decision workflow for reductive amination issues.

IV. Product Stability, Purification, and Impurity Profiling

The stability of the final product and the efficiency of its purification are paramount for large-scale production, especially in pharmaceutical applications.

Q3: Our isolated this compound darkens over time, even when stored under what we believe are standard conditions. What is causing this degradation, and what are the optimal storage conditions?

A3: Aminomethylfurans can be susceptible to degradation through oxidation and polymerization, which is often accelerated by exposure to air, light, and residual acidic or basic impurities. The darkening of the product is a visual indicator of this degradation.

  • Atmosphere: The furan ring and the primary amine are both susceptible to oxidation. Store the purified product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Temperature: While data on the specific thermal decomposition of this compound is limited, furan derivatives, in general, can be heat-sensitive.[11] Storage at reduced temperatures (2-8 °C) is recommended to slow down potential degradation pathways.

  • Light: Photochemical degradation can also occur.[11] Store the product in amber vials or containers that protect it from light.

  • Purity: Ensure that the final product is free from residual acids or bases from the work-up, as these can catalyze degradation. The pH of the isolated product should be near neutral.

Q4: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not feasible. What are some scalable purification strategies?

A4: Large-scale purification requires moving away from chromatography towards more robust methods like crystallization and extraction.

  • Salt Formation and Crystallization: A highly effective method for purifying amines is to form a salt, which can then be crystallized. React the crude amine with an appropriate acid (e.g., HCl in isopropanol or acetic acid) to form the hydrochloride or acetate salt. These salts often have well-defined crystal structures and are less soluble in organic solvents, allowing for purification by recrystallization. The free base can then be regenerated by treatment with a base, followed by extraction.

  • Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can remove many impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE).

    • Wash with a dilute acidic solution (e.g., 1M citric acid) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, basify it (e.g., with NaOH or K₂CO₃) to deprotonate the amine.

    • Extract the free amine back into a fresh organic solvent.

    • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate to obtain the purified product.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method for removing non-volatile impurities. However, the thermal stability of the bromofuran moiety must be carefully evaluated to avoid decomposition.[12]

Table 2: Common Impurities and Their Potential Origins

ImpurityStructurePotential Origin
2,5-Dibromo-3-furaldehyde Brominated Furan RingOver-bromination during Step 1.
5-Bromo-3-furfuryl alcohol Alcohol on side chainReduction of the aldehyde in Step 2 before imine formation.
N-(5-Bromo-furan-3-ylmethyl)-N-methylamine (Secondary Amine) Secondary AmineOver-alkylation of the primary amine product in Step 2.
Polymeric Material Complex MixtureAcid- or heat-catalyzed degradation of furan rings.

Impurity Profiling: A robust impurity profiling program using techniques like HPLC-MS and GC-MS is essential to track the formation of these byproducts throughout the process and to ensure the quality of the final product.[13][14][15]

V. Experimental Protocols for Scale-Up

Protocol 1: Scale-Up Bromination of 3-Furaldehyde

  • Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with 3-furaldehyde and a suitable solvent (e.g., chloroform) under a nitrogen atmosphere.

  • Cooling: Cool the reactor contents to 0-5 °C with constant agitation.

  • NBS Solution: In a separate vessel, prepare a solution of N-Bromosuccinimide (NBS) in the same solvent.

  • Controlled Addition: Slowly add the NBS solution to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is complete, quench by adding a cold, dilute aqueous solution of sodium bisulfite to destroy any remaining NBS, followed by a dilute sodium bicarbonate solution to neutralize the mixture.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-3-furaldehyde.

Protocol 2: Scale-Up Reductive Amination

  • Reactor Setup: Charge the reactor with a solution of methylamine in a suitable solvent (e.g., methanol) and the chosen reducing agent (e.g., sodium triacetoxyborohydride).

  • Cooling: Cool the mixture to 0-10 °C.

  • Aldehyde Addition: Prepare a solution of crude 5-bromo-3-furaldehyde in the reaction solvent. Add this solution slowly to the reactor over 1-3 hours, maintaining the internal temperature below 15 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate to yield the crude this compound.

  • Purification: Purify the crude product via salt formation and recrystallization as described in Q4.

VI. References

  • KR101463933B1 - A method for preparing derivatives of 5-substituted or 2,5-substituted 3-furaldehyde as starting materials for variable use in synthetic chemistry - Google Patents.

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.

  • Bromination - Common Conditions - Common Organic Chemistry.

  • Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes - Benchchem.

  • A Dangerous Bromance - Scientific Update - UK.

  • Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing).

  • 3-Bromofuran - Wikipedia.

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf.

  • Reductive amination - Wikipedia.

  • Reaction of bromine with furfural and related compounds.

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal.

  • Pharmaceutical impurity profiling & custom synthesis - LGC Standards.

  • Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfare agent Säde, Solja - HELDA - University of Helsinki.

  • NOTE Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A.

  • Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF - ResearchGate.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

  • Large-scale purification of antisense oligonucleotides by high-performance membrane adsorber chromatography - PubMed.

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed.

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

  • Reductive Amination - Chemistry LibreTexts.

  • How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? - Sugar Energy Technology.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

  • Degradation mechanism and stability of 5-aminolevulinic acid - PubMed.

  • Antibody Purification Methods | Thermo Fisher Scientific - US.

  • (PDF) Degradation mechanism and stability of 5-aminolevulinic acid - ResearchGate.

  • Purification of phage for therapeutic applications using high throughput anion exchange membrane chromatography | Request PDF - ResearchGate.

  • Purification of monoclonal antibodies entirely in flow-through mode - ResearchGate.

  • Small-scale purification of AAV produced with the AAV-MAX system | ThermoFisher.

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of C-(5-Bromo-furan-3-yl)-methylamine for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound C-(5-Bromo-furan-3-yl)-methylamine. Moving beyond a simple peak list, we will delve into the causal factors governing the chemical shifts and coupling patterns, offering a robust framework for its identification and characterization. Furthermore, we will compare the insights derived from 1H NMR with those from alternative analytical techniques, providing a holistic view of its structural elucidation.

The Structural Landscape of this compound

This compound is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is substituted at the 3- and 5-positions with a methylamine group and a bromine atom, respectively. This specific substitution pattern gives rise to a unique set of proton environments, each with a characteristic signature in the 1H NMR spectrum. Understanding the interplay of electronic effects and spin-spin coupling is key to a successful interpretation.

Predicted 1H NMR Spectrum: A Detailed Interpretation

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influencing Factors
H-2 (Furan)~7.3 - 7.5Doublet (d)1HDeshielded by the electronegative oxygen and bromine.
H-4 (Furan)~6.3 - 6.5Doublet (d)1HShielded relative to H-2.
Methylene (-CH2-)~3.8 - 4.0Singlet (s) or Doublet (d)2HDeshielded by the adjacent nitrogen and furan ring.
Amine (-NH2)Variable (broad singlet)Broad Singlet (br s)2HHydrogen bonding and proton exchange.
In-Depth Analysis of Spectral Features:
  • Furan Protons (H-2 and H-4): The two protons on the furan ring are in different chemical environments and are expected to appear as distinct signals. The proton at the 2-position (H-2) is flanked by the electronegative oxygen atom and is also influenced by the bromine at the 5-position. This cumulative deshielding effect will shift its resonance downfield, likely in the range of 7.3-7.5 ppm. The proton at the 4-position (H-4) is adjacent to the methylamine substituent and will be located at a higher field (more shielded), predicted to be around 6.3-6.5 ppm. These two furan protons will exhibit spin-spin coupling, resulting in a doublet for each signal with a small coupling constant (J) typical for furan systems.

  • Methylene Protons (-CH2-): The two protons of the methylene group are attached to a carbon that is bonded to both the furan ring and the nitrogen atom of the amine group. The electron-withdrawing nature of both the aromatic ring and the nitrogen will cause a significant downfield shift for these protons, placing their signal in the region of 3.8-4.0 ppm. The multiplicity of this signal depends on the rate of proton exchange on the adjacent amine group. If the exchange is slow, the methylene protons will couple with the amine protons, resulting in a triplet. However, it is more common for amine protons to undergo rapid exchange, which would lead to a singlet for the methylene protons.

  • Amine Protons (-NH2): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1][2][3] The signal is often broad and may appear over a wide range, typically between 1 and 5 ppm.[1][3] In many cases, the signal is a broad singlet.[4] The presence of trace amounts of water can catalyze the exchange of these protons, leading to a sharpening of the signal or even its disappearance if D2O is added to the sample.[1][4]

Experimental Protocol for 1H NMR Analysis

For researchers seeking to acquire an experimental spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical, and consulting tables of solvent impurity chemical shifts is advised to avoid overlapping signals.[5][6][7]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Record a standard 1H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.

  • Reference: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

G cluster_0 Spectroscopic & Spectrometric Methods cluster_1 Structural Information 1H NMR 1H NMR Proton Connectivity Proton Connectivity 1H NMR->Proton Connectivity 13C NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton Mass Spectrometry Mass Spectrometry Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula IR Spectroscopy IR Spectroscopy Functional Groups Functional Groups IR Spectroscopy->Functional Groups

Figure 2: The complementary nature of different analytical techniques.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous structural identification. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently confirm the arrangement of atoms within the molecule. When used in conjunction with other analytical techniques such as mass spectrometry and IR spectroscopy, a complete and robust characterization can be achieved, ensuring the scientific integrity of research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromofuran. Retrieved from [Link]

  • University of Regensburg. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • MDPI. (2026, February 9). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • MDPI. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • MDPI. (2025, December 25). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • IUCrData. (2020). (Z)-5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromofuran-3-carboxylic acid. Retrieved from [Link]

Sources

Comparative Guide: FTIR Spectral Analysis of Primary Amine and Furan Ring Signals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the precise characterization of functional groups is non-negotiable. Two moieties frequently encountered in pharmacophores—the primary amine (


)  and the furan ring (

)
—present distinct analytical challenges. Primary amines are prone to hydrogen-bonding shifts and overlap with hydroxyl signals, while furan rings exhibit aromatic vibrations that can be easily confused with benzene or pyrrole derivatives.

This guide moves beyond basic spectral assignment. It provides a comparative technical analysis of these signals, evaluating the efficacy of FTIR against alternative methods, and detailing a self-validating experimental protocol. We focus on the causality of vibrational modes to ensure your data interpretation is chemically sound.

Theoretical Framework: Vibrational Causality

To interpret spectra accurately, one must understand the mechanical origin of the bands. We are not merely looking for "peaks"; we are observing specific changes in dipole moments.

Primary Amines ( )

The primary amine is defined by its two N-H bonds.[1][2][3][4] Unlike secondary amines (one N-H) or tertiary amines (none), the primary amine exhibits a characteristic doublet in the high-frequency region.[1]

  • Mechanism: The doublet arises from coupled oscillators . The two N-H bonds do not vibrate independently; they vibrate in phase (Symmetric Stretch ,

    
    ) and out of phase (Asymmetric Stretch , 
    
    
    
    ).
  • Frequency:

    
    .[1]
    
  • Selection Rule: Both modes involve a change in dipole moment, making them IR active.[5] The asymmetric stretch requires higher energy, appearing at a higher wavenumber.

Furan Rings ( )

The furan ring is a five-membered aromatic heterocycle. Its spectral signature is dominated by the ring's breathing modes and the heavy C-O-C ether linkage.

  • Mechanism: The aromaticity is less stable than benzene, leading to distinct bond orders. The key diagnostic is the Ring Breathing (skeletal vibration) and the C-O-C Asymmetric Stretch .

  • Frequency:

    • Ring Stretching (C=C):

      
       (often two bands).
      
    • C-O-C Stretch:

      
      .
      
Vibrational Logic Diagram

VibrationalModes Molecule Target Moiety Amine Primary Amine (R-NH2) Molecule->Amine Furan Furan Ring (C4H4O) Molecule->Furan ModeA1 Asymmetric Stretch (~3400 cm-1) Amine->ModeA1 Coupled Oscillator ModeA2 Symmetric Stretch (~3330 cm-1) Amine->ModeA2 Coupled Oscillator ModeA3 Scissoring (Bend) (1650-1580 cm-1) Amine->ModeA3 Deformation ModeF1 C=C Ring Stretch (1500 & 1400 cm-1) Furan->ModeF1 Skeletal Vib. ModeF2 C-O-C Stretch (1200-1000 cm-1) Furan->ModeF2 Ether Linkage ModeF3 C-H Out-of-Plane (~740 cm-1) Furan->ModeF3 Aromatic subst.

Figure 1: Causal logic of vibrational modes for Primary Amines and Furan rings. Note the coupled oscillator origin of the amine doublet.

Comparative Analysis: Signal Differentiation

The primary risk in spectral analysis is misidentification due to overlapping signals. The table below contrasts the target signals with their most common interferents.

Signal vs. Interference Table
FeatureTarget SignalCommon InterferentDifferentiation Strategy
High Frequency Primary Amine (

)
Doublet:

Shape: Sharp/Medium
Hydroxyl (

)
Singlet:

Shape: Broad/Strong
Band Shape: Amines are sharper. Dilution Test: In dilute solution (

), H-bonding breaks; Amine doublet remains, OH shifts/sharpens differently.
Mid Frequency Amine Scissoring

Carbonyl (

)

Intensity: C=O is the strongest peak in the spectrum. Amine scissoring is medium/weak.
Ring Region Furan Ring C=C Stretch:

C-O-C:

Benzene Ring C=C Stretch:

No C-O-C band
The Ether Link: Look for the C-O-C stretch in Furan.[4][6] Benzene lacks this. Overtones: Benzene has "comb" overtones (

); Furan does not.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness in your data, the experimental protocol must include validation steps. A single spectrum is rarely conclusive without context.

Method: ATR vs. Transmission (KBr)
  • ATR (Attenuated Total Reflectance): Preferred for speed and solid APIs. Limitation: Penetration depth is wavelength-dependent; high-wavenumber peaks (N-H stretch) may appear weaker relative to fingerprint peaks.

  • Transmission (KBr Pellet): Preferred for resolution. Critical: KBr is hygroscopic. Water absorption (

    
    ) will obscure the Amine doublet.
    
    • Recommendation: Use ATR for routine ID. Use KBr (dried at

      
      ) only if N-H peak shape analysis is critical.
      
Step-by-Step Validation Protocol
  • Sample Preparation (Drying):

    • Why: Water vapor mimics Amines (O-H stretch) and suppresses Furan ring detail.

    • Action: Vacuum dry sample for 1 hour prior to scanning.

  • Background Acquisition:

    • Collect 32 scans of ambient air. Ensure

      
       doublet (
      
      
      
      ) is minimized.
  • Spectral Acquisition:

    • Resolution:

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio for weak aromatic overtones).

  • Self-Validation (The "Rule of Three"):

    • Primary Amine:[1][2][3][4][7][8] Confirm (1) N-H Doublet, (2) Scissoring band, (3) C-N stretch.[1] All three must be present.

    • Furan: Confirm (1) Ring stretch (

      
      ), (2) C-O-C stretch, (3) Absence of Benzene "comb" overtones.
      
Analytical Decision Tree

DecisionTree Start Analyze Spectrum (3500 - 600 cm-1) Check3400 Region 3500-3300 cm-1: Peaks Present? Start->Check3400 CheckRing Region 1500 & 1000 cm-1: Ring Modes? Start->CheckRing DoubletCheck Is it a Doublet? Check3400->DoubletCheck Yes Check3400->CheckRing No BroadCheck Is it Broad/Rounded? DoubletCheck->BroadCheck No (1 peak) Check1600 Region 1650-1580 cm-1: Scissoring Band? DoubletCheck->Check1600 Yes (2 peaks) ResultOH Probable: Hydroxyl / Water BroadCheck->ResultOH Yes ResultSecAmine Probable: Secondary Amine BroadCheck->ResultSecAmine No (Sharp) ResultAmine Confirmed: Primary Amine Check1600->ResultAmine Present ResultFuran Confirmed: Furan Ring CheckRing->ResultFuran C=C + C-O-C Found

Figure 2: Spectral decision tree for validating the presence of Primary Amines and Furan rings while ruling out common interferents.

Alternative Techniques: When FTIR is Insufficient

While FTIR is excellent for polar functional groups (Amines), it has limitations with symmetric ring vibrations.

FTIR vs. Raman Spectroscopy

For Furan rings , Raman spectroscopy is often superior.

  • Symmetry: The symmetric ring breathing mode of Furan is highly polarizable, leading to a massive signal in Raman. In FTIR, this mode is often weak due to small dipole changes.

  • Aqueous Samples: If your drug is in solution, FTIR is blinded by water. Raman is unaffected by water, allowing clear detection of the Furan ring in aqueous buffers.

Summary of Alternatives
TechniquePrimary Amine SensitivityFuran Ring SensitivityBest Use Case
FTIR High (N-H Dipole is strong)Medium (C-O stretch is good, Ring stretch is weak)Solid state powder ID; Salt form screening.
Raman Low (N-H is weak scatterer)High (Ring breathing is strong scatterer)Polymorph analysis; Aqueous solutions; Conjugation studies.
NMR (

)
High (Chemical shift variable)High (Distinct aromatic region)Structural elucidation; Quantifying impurities.

References

  • OpenStax. (2023). Spectroscopy of Amines - Organic Chemistry. Link

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy: Amines and Aromatic Compounds. Link

  • McGuire Research Group (MIT). (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan. Link

  • EAG Laboratories. FTIR vs. Raman – Composition and Contamination Analysis. Link

  • ResearchGate. (2025). Vibrational spectroscopic study on furan and its hydrated derivatives. Link

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A Comparative Guide to the Analytical Determination of (5-Bromofuran-3-yl)methanamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. (5-Bromofuran-3-yl)methanamine, a substituted furan derivative, represents a class of compounds with significant potential in medicinal chemistry. Its analysis, however, presents unique challenges due to its chemical structure, which includes a brominated furan ring and a primary amine group. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of (5-Bromofuran-3-yl)methanamine, alongside a comparative discussion of alternative analytical techniques. The methodologies and rationale presented herein are grounded in established chromatographic principles to ensure scientific integrity and provide a practical framework for researchers in the field.

The Analytical Challenge: Structural Considerations

The chemical structure of (5-Bromofuran-3-yl)methanamine dictates the selection of an appropriate analytical method. The furan ring provides a chromophore suitable for UV detection, while the primary amine group can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols. Furthermore, the presence of bromine introduces the possibility of utilizing detectors sensitive to halogens. A successful analytical method must address these characteristics to achieve optimal separation, identification, and quantification.

Proposed HPLC-UV Method: A Detailed Protocol

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique suitable for the analysis of (5-Bromofuran-3-yl)methanamine. The following proposed method is designed to provide a starting point for method development and validation.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with end-capping is recommended to minimize interactions with the primary amine. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is proposed to ensure adequate retention and separation from potential impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The addition of an ion-pairing agent like TFA helps to improve the peak shape of basic compounds like primary amines[1].

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-17 min: 80% B

    • 17-18 min: 80-10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C. Maintaining a consistent temperature is crucial for reproducible retention times[2][3].

  • Detection: UV detection at a wavelength of approximately 230 nm, which is a common wavelength for the analysis of furan derivatives[4]. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of (5-Bromofuran-3-yl)methanamine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Rationale for Method Design

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds. The use of an acidic mobile phase modifier like TFA is critical for protonating the primary amine, which minimizes secondary interactions with the stationary phase and results in sharper, more symmetrical peaks[1]. A gradient elution is employed to effectively separate the target analyte from both early and late-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak hplc3->data1 data2 Determine Retention Time data1->data2 data3 Quantify Analyte data1->data3

Fig 1. Proposed HPLC-UV workflow for the analysis of (5-Bromofuran-3-yl)methanamine.

Comparative Analysis of Alternative Methods

While HPLC-UV is a robust primary method, other techniques can offer complementary information or may be more suitable depending on the specific analytical need.

Analytical TechniquePrincipleAdvantages for (5-Bromofuran-3-yl)methanamineDisadvantages
HPLC-MS Separation by HPLC followed by mass spectrometry detection.Provides molecular weight information and structural confirmation. Higher sensitivity and selectivity than UV detection.[5][6]Higher cost and complexity of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for separating volatile and thermally stable furan derivatives.[7] Can provide high resolution for isomers.[7]The primary amine may require derivatization to improve volatility and peak shape.[8] Potential for thermal degradation of the analyte.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Can be effective for the separation of thermally unstable furan derivatives.[9]Less common instrumentation compared to HPLC and GC.
Decision Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific goals of the analysis. For routine purity checks and quantification where the identity of the analyte is known, HPLC-UV is often sufficient. For identification of unknown impurities or for trace-level analysis, the enhanced sensitivity and specificity of HPLC-MS would be advantageous. If the compound is found to be sufficiently volatile and thermally stable, GC-MS could offer superior separation efficiency for certain impurities.

Method_Selection start Define Analytical Goal goal1 Routine Purity & Quantification start->goal1 goal2 Impurity Identification / Trace Analysis start->goal2 goal3 Isomer Separation start->goal3 method1 HPLC-UV goal1->method1 Cost-effective & Robust method2 HPLC-MS goal2->method2 High Sensitivity & Specificity method3 GC-MS (with derivatization) goal3->method3 High Resolution

Fig 2. Decision tree for selecting an analytical method for (5-Bromofuran-3-yl)methanamine.

Conclusion

The analysis of (5-Bromofuran-3-yl)methanamine can be effectively achieved using a well-developed HPLC-UV method. The proposed protocol, utilizing a C18 column with an acidic mobile phase, provides a solid foundation for achieving accurate and reproducible results. For more demanding analytical challenges, such as trace impurity analysis or structural elucidation, hyphenated techniques like HPLC-MS and GC-MS offer powerful alternatives. The selection of the optimal method should be guided by a clear understanding of the analytical objectives, available instrumentation, and the physicochemical properties of the analyte.

References

  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral st
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chrom
  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Chromatography method for the purification of furfural derivatives.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • HPLC Analysis of Furans on Ascentis® Express C18. Sigma-Aldrich.
  • (5-Bromofuran-3-yl)methanamine. BLD Pharm.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Unknown Source.
  • Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV. PubMed.
  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. PubMed.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Diagnostics Tips and Tricks for Retention Time in HPLC. PharmaGuide.
  • Retention Times of Compounds Used in the HPLC Analysis. Download Table.
  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
  • Supporting Inform
  • Analytical Methods. OPUS.
  • Factors Impacting Chromatography Retention Time.
  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-portal.org.
  • Mechanisms of retention in HPLC. Unknown Source.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

Sources

Bioactivity & Toxicity Profile: Furan vs. Thiophene Methylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Toxicologists

Executive Summary: The Bioisostere Trap

In medicinal chemistry, furan and thiophene are classic bioisosteres, often used interchangeably to modulate lipophilicity and aromaticity. However, when incorporated into methylamine-linked scaffolds (common in H1-antihistamines and GPCR ligands), their bioactivity profiles diverge catastrophically in toxicology.

This guide analyzes the Methapyrilene (Thiophene) vs. Methafurylene (Furan) case study to demonstrate a critical lesson: while binding affinity often remains equipotent, metabolic activation pathways differ fundamentally. Contrary to the general heuristic that "furans are toxic structural alerts," in this specific scaffold, the thiophene analog acts as a potent hepatocarcinogen , while the furan analog does not.

Physicochemical & Structural Comparison

The choice between furan and thiophene alters the electronic landscape of the methylamine tail, affecting both receptor binding (via hydrophobic packing) and metabolic susceptibility.

PropertyFuran Analog (Methafurylene)Thiophene Analog (Methapyrilene)Impact on Bioactivity
Heteroatom Oxygen (High Electronegativity)Sulfur (Lower Electronegativity)S is a "softer" nucleophile; O is "harder."
Aromaticity Low (Diene-like character)High (Benzene-like character)Thiophene participates more effectively in

stacking.
Lipophilicity Lower LogPHigher LogPThiophene analogs penetrate CNS more readily.
Metabolic Alert Ring opening (cis-2-butene-1,4-dial)S-oxidation / EpoxidationCritical Differentiator (See Section 3).
H-Bonding Acceptor (Moderate)Acceptor (Weak)Furan can accept H-bonds; Thiophene rarely does.

Case Study: The Methapyrilene Series

The most definitive data comparing these moieties comes from the H1-antihistamine class. Both compounds share the core structure: Heterocycle-CH2-N(Me)-CH2CH2-N(Pyridine).

Comparative Data Profile
ParameterMethafurylene (Furan)Methapyrilene (Thiophene)
Target Histamine H1 ReceptorHistamine H1 Receptor
Binding Affinity (

)
~5 nM (Equipotent)4.5 nM [1]
Primary Toxicity Non-Carcinogenic (F344 Rats) [2]Hepatocarcinogen (F344 Rats) [3]
Mechanism of Tox Rapid clearance / Ring openingIrreversible Protein Binding (Mitochondria)
Metabolic Fate Glucuronidation / Ring ScissionS-Oxidation

Reactive Electrophile

Expert Insight: The equipotency suggests that the receptor pocket tolerates the steric bulk of sulfur vs. oxygen. The divergence lies entirely in the metabolic activation by hepatic CYP450 enzymes (specifically CYP2C11 in rats).

Mechanistic Deep Dive: Metabolic Activation Pathways

The toxicity difference is driven by the specific reactive intermediates formed.

  • The Thiophene Pathway (Toxic): The thiophene ring undergoes S-oxidation to form a Thiophene S-oxide or epoxide. This intermediate is a potent Michael acceptor that covalently binds to mitochondrial proteins, causing periportal necrosis and subsequent tumor formation.

  • The Furan Pathway (Benign in this context): While furans generally open to form toxic dialdehydes (cis-2-butene-1,4-dial), in the methafurylene scaffold, this pathway does not lead to the same threshold of irreversible binding or genotoxicity observed with the thiophene analog.

Visualization: Metabolic Fate & Toxicity Logic

MetabolicPathways Drug Methylamine Analog (Scaffold) Thio Thiophene Analog (Methapyrilene) Drug->Thio Furan Furan Analog (Methafurylene) Drug->Furan CYP Hepatic CYP450 (Bioactivation) SOx Thiophene S-Oxide (Reactive Electrophile) CYP->SOx S-Oxidation Open Ring Scission (Dialdehyde) CYP->Open Oxidation Thio->CYP High Affinity Bind Covalent Binding (Mitochondrial Proteins) SOx->Bind Michael Addition Tox Hepatotoxicity & Carcinogenicity Bind->Tox Safe No Carcinogenicity (In F344 Rats) Tox->Safe Divergent Outcome Furan->CYP Clear Glucuronidation / Rapid Clearance Open->Clear Detoxification Clear->Safe

Caption: Divergent metabolic activation pathways for Thiophene (Red) vs. Furan (Green) methylamine analogs.

Experimental Protocols

To validate these differences in your own lead series, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Potency)

Objective: Determine if the O


 S swap affects target affinity.
  • Preparation: Harvest membranes from CHO cells expressing human H1 receptor.

  • Incubation: Mix membrane suspension (20

    
    g protein) with 
    
    
    
    -Mepyramine (1 nM final) and increasing concentrations of test compound (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Validation: Non-specific binding defined by 10

    
    M Promethazine. 
    
    
    
    calculated using the Cheng-Prusoff equation.
Protocol B: Reactive Metabolite Trapping (Safety)

Objective: Detect formation of reactive S-oxides or dialdehydes.

  • System: Rat Liver Microsomes (RLM) supplemented with NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC) to the incubation.

  • Reaction: Incubate test compound (10

    
    M) for 60 min at 37°C.
    
  • Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Detection: Look for [M + 16 + 307] adducts (Mono-oxygenation + GSH).

    • Thiophene Signature: GSH adduct on the ring (indicates S-oxide attack).[1]

    • Furan Signature: GSH adduct on an open chain (indicates dialdehyde).

Visualization: Screening Workflow

Workflow cluster_0 Step 1: Potency cluster_1 Step 2: Liability Screen Start Compound Library (Furan/Thiophene Pairs) Bind Radioligand Binding (Ki Determination) Start->Bind Select Select Equipotent Pairs (Ki < 10 nM) Bind->Select Micro Microsomal Incubation (+ GSH Trapping) Select->Micro LCMS LC-MS/MS Analysis (Adduct Search) Micro->LCMS LCMS->Start High Adducts (Reject) Decision Lead Selection LCMS->Decision No GSH Adducts

Caption: Integrated workflow for filtering bioisosteres based on potency and metabolic liability.

References

  • Tran, V. T., et al. (1978). "Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine." Proc. Natl. Acad. Sci. USA. Link

  • Lijinsky, W., et al. (1987). "Carcinogenicity studies of some analogs of the carcinogen methapyrilene in F344 rats." Cancer Letters. Link

  • Lijinsky, W., et al. (1980). "Liver tumors induced in rats by oral administration of the antihistaminic methapyrilene hydrochloride." Science. Link

  • Graham, E. E., et al. (2008). "Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore." Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025).[2] "Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays." BenchChem Guides. Link

Sources

Beyond the Spectrum: Validating Furan Building Block Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Paradox

Furan building blocks—such as 2-furoic acid, furfural, and furan-2-boronic acid esters—are cornerstones of medicinal chemistry, serving as bioisosteres for phenyl rings and crucial intermediates in the synthesis of complex heterocycles. However, they present a distinct "stability paradox": while chemically versatile, the electron-rich furan ring is notoriously susceptible to oxidative degradation, photo-oxidation, and acid-catalyzed ring opening (e.g., the Piancatelli rearrangement).

For the drug developer, this instability creates a validation blind spot. A furan sample may appear pure by HPLC (which often filters out insoluble polymers) or NMR (where paramagnetic impurities or broad polymer signals get lost in the baseline).

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only "absolute" method to validate the bulk composition of these fragile building blocks. Unlike spectroscopic methods that look at specific functional groups, EA looks at the entire sample mass, making it the ultimate arbiter of solvation, salt formation, and inorganic contamination.

Strategic Comparison: EA vs. Instrumental Modernity

While qNMR and HPLC are indispensable, they are not infallible. The following analysis contrasts EA with modern alternatives specifically for furan validation.

Table 1: Comparative Analysis of Purity Validation Methods
FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC / UPLC
Primary Scope Bulk material composition (Organic + Inorganic + Solvents).Organic structure & molar purity.Organic impurities & relative response.
Furan Specific Strength Detects inorganic salts & moisture (common in furan degradation/hygroscopicity) that others miss.Distinguishes between isomeric impurities (e.g., 2- vs 3-substituted furans).High sensitivity for trace organic byproducts (dimers, ring-opened dicarbonyls).
Blind Spots Cannot distinguish isomers; destructive; requires milligram quantities."Silent" impurities (inorganics, silica gel); requires internal standard.Inorganic salts; moisture; insoluble polymers (often retained on guard columns).
The "Gold Standard"

tolerance
required by top-tier journals (JOC, J. Med. Chem).
Increasing acceptance, but often requires specific pulse sequences (

relaxation).
Area % is relative, not absolute (response factors vary).
Decision Logic: When to Deploy EA

The following diagram outlines the logical flow for selecting EA as your primary validation tool.

MethodSelection Start Validation Requirement Q1 Is the sample a Salt or Solvate? Start->Q1 Q2 Is the sample Hygroscopic/Unstable? Q1->Q2 No EA PRIMARY: Elemental Analysis (EA) (Confirm Bulk Purity) Q1->EA Yes (e.g., Na+ salt) Q3 Do you need Isomer differentiation? Q2->Q3 No Q2->EA Yes (Detects H2O) qNMR PRIMARY: qNMR (Structural Specificity) Q3->qNMR Yes HPLC PRIMARY: HPLC/LC-MS (Trace Organic Impurity) Q3->HPLC No (Routine) Combo GOLD STANDARD: EA + qNMR EA->Combo qNMR->Combo

Figure 1: Decision matrix for selecting validation methodologies. EA is prioritized for salts, solvates, and hygroscopic materials common in furan chemistry.

Technical Deep Dive: EA Protocol for Furans

Analyzing furans requires modifying standard CHN protocols due to two physical properties: volatility (low molecular weight furans sublime) and reactivity (rapid oxidation).

The "Furan-Specific" Workflow
Step 1: Sample Handling & Weighing[1]
  • The Challenge: Many furan derivatives (e.g., 2-methylfuran) are volatile. Standard weighing in open boats leads to mass loss before combustion, artificially lowering Carbon values.

  • The Solution: Use hermetically sealed tin capsules for liquids or low-melting solids.

  • Protocol:

    • Tare a tin capsule (

      
      ).
      
    • Add sample (2–3 mg) using a micro-syringe (liquids) or micro-spatula (solids).

    • Immediately cold-weld the capsule using a sealing press.

    • Validation Step: Re-weigh the sealed capsule after 60 seconds. If mass decreases, the seal is defective.

Step 2: Combustion Optimization
  • The Challenge: Furans are oxygen-rich and burn rapidly (flash combustion). This can cause incomplete combustion (soot formation) or gas leaks in the analyzer.

  • The Solution: Controlled oxygen dosing.

  • Protocol:

    • Oxygen Boost: Ensure a surplus of

      
       (e.g., 15-20 mL loop) to drive complete oxidation to 
      
      
      
      .
    • Catalyst: Use Tungsten Trioxide (

      
      ) or Copper oxide on the combustion column to ensure complete conversion and scrub excess sulfur/halogens if present.
      
    • Temperature: Maintain combustion reactor at

      
      .
      
Step 3: Self-Validating System (Quality Control)

Before running the furan sample, the system must be validated with a standard that mimics the sample's C:N ratio.

  • Standard: Acetanilide (C=71.09%, N=10.36%) is standard, but for high-nitrogen furan derivatives (e.g., nitrofurantoin), use Sulfanilamide to verify N-detection efficiency.

  • Acceptance Criteria: The standard must read within

    
     of theoretical values before sample analysis proceeds.
    

EA_Workflow Prep Sample Prep (Cold-Weld Sealing) Weigh Micro-Weighing (Stability Check) Prep->Weigh Combust Flash Combustion (950°C + O2 Excess) Weigh->Combust No Mass Loss Reduct Reduction (Cu Column, 650°C) Combust->Reduct Gases Detect TCD Detection (N2, CO2, H2O) Reduct->Detect Result Data Analysis (Compare to Theory) Detect->Result

Figure 2: Optimized EA workflow for volatile or unstable furan building blocks.

Data Analysis: Interpreting the "Furan Gap"

In furan chemistry, the deviation between "Theoretical" and "Found" values tells a chemical story. The standard tolerance is


 .[2][3][4][5]
Case Study: 2-Furoic Acid Degradation

Scenario: A researcher synthesizes 2-Furoic acid (Theory:


).
  • Theoretical: C: 53.58%, H: 3.60%

Scenario A: The Hygroscopic Effect
  • Found: C: 51.20%, H: 4.10%

  • Interpretation: Carbon is low (-2.38%), Hydrogen is high (+0.50%).

  • Diagnosis: The sample is wet. Furans are often hygroscopic. The high H and low C suggest water contamination.

  • Action: Dry sample in a vacuum desiccator over

    
     for 24 hours and re-run.
    
Scenario B: The Inorganic Salt Contamination
  • Found: C: 48.10%, H: 3.20%

  • Interpretation: Both C and H are significantly lower than theoretical.

  • Diagnosis: Non-combustible material is present (e.g., Silica gel from column chromatography or NaCl from workup).

  • Calculation: If C is 90% of expected value, the sample is likely ~10% inorganic salt.

  • Action: Perform ash test or re-filter through a fine frit; check for Na/Si via ICP-MS if needed.

Scenario C: The Polymerization (Darkening)
  • Found: C: 54.10%, H: 3.55%

  • Interpretation: Carbon is slightly high.

  • Diagnosis: Furan ring opening and subsequent polymerization often leads to carbon-rich humins (dehydration products).

  • Action: Check color. If dark/brown, purify via sublimation or recrystallization immediately.

Summary Table: Troubleshooting EA Results
ObservationLikely CauseRecommended Remediation
Low %C, High %H Water/Solvent SolvateVacuum dry (40°C, <10 mbar).
Low %C, Low %H Inorganic Contamination (Silica/Salts)Dissolve in clean solvent, filter, recrystallize.
Variable Results Sample Heterogeneity / VolatilityGrind sample finely; use sealed tin capsules.
High %N (unexpected) DMF/Pyridine trapped in latticeProlonged high-vac drying; check via NMR.

Conclusion

For the validation of furan building blocks, Elemental Analysis is not an archaic relic but a critical gatekeeper. While it lacks the structural resolution of NMR, it provides the only definitive proof of bulk purity, ensuring that the mass weighed into a reaction is actually the reactant intended—not water, salt, or polymer. By adhering to the


  tolerance and utilizing sealed-capsule protocols, researchers can confidently validate these fragile but essential scaffolds.

References

  • ACS Publications. (2023).[3] ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. American Chemical Society.[4][6] Link

  • Journal of Medicinal Chemistry. (2014). Purity Guidelines for Submitted Manuscripts. ACS Publications.[3][4][5][6] Link

  • Dunstan, M. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Link

  • Nair, V. et al. (2010). Chemistry of Furans and Their Derivatives.[7][8][9] Comprehensive Heterocyclic Chemistry. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] Link

Sources

Spectroscopic Characterization Guide: 3-Aminomethyl-5-bromofuran

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads Version: 1.0 (Scientific Review)

Executive Summary: The Structural Integrity Imperative

In fragment-based drug discovery (FBDD), 3-aminomethyl-5-bromofuran serves as a critical "scaffold-hopping" alternative to phenyl and thiophene bioisosteres. Its value lies in the unique vector positioning of the amine (for H-bonding) and the bromine (for Suzuki-Miyaura coupling).

However, its performance as a building block is strictly defined by its regio-purity . The synthesis of substituted furans often yields mixtures of 2,5- and 2,4-isomers. "Performance" in this context is defined as the analytical resolvability of the target compound from its regioisomers (specifically 2-aminomethyl-5-bromofuran) and the stability of the aminomethyl arm under characterization conditions.

This guide provides an objective comparison of characterization methods, establishing a self-validating protocol to ensure structural certainty.

Comparative Performance: Target vs. Alternatives

The following table compares the spectroscopic "fingerprint" of the target against its most common structural impurities and analogs. The "Performance" metric here is the Diagnostic Resolution —how easily can this molecule be distinguished in a crude mixture?

Table 1: Diagnostic Resolution Matrix
FeatureTarget: 3-Aminomethyl-5-bromofuran Alt 1: 2-Aminomethyl-5-bromofuran (Regioisomer)Alt 2: 3-Aminomethylfuran (De-halogenated)Performance Insight
Proton Topology H2 and H4 (1,3-relationship)H3 and H4 (1,2-relationship)H2, H4, H5Target has unique small J-coupling.

H NMR Coupling (

)

Hz
(Often appears as singlets)

Hz
(Distinct Doublets)
Complex multipletThe lack of strong coupling is the primary identifier for the 3,5-substitution pattern.

C NMR (C-Br)
~120-125 ppm (C5)~120-125 ppm (C5)N/AC-Br shift is similar;

C is poor for regio-differentiation alone.
Mass Spec (Isotope) 1:1 doublet (M, M+2) 1:1 doublet (M, M+2) Single peak (M)MS confirms Br presence but fails to distinguish regioisomers.
Stability Moderate (Amine sensitive to oxidation)ModerateLow (Furan ring more electron-rich)The Br-substituent stabilizes the ring against oxidative opening compared to the non-halogenated analog.

Strategic Characterization Workflow

To guarantee structural identity, a linear workflow is insufficient. We employ a Triangulated Verification Protocol where NMR defines regiochemistry, MS defines composition, and IR confirms functional group integrity.

Diagram 1: Regio-Verification Logic Flow

G Start Crude Product (Unknown Regiochemistry) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Coupling_Check Analyze Ring Protons (Coupling Constant J) H_NMR->Coupling_Check Case_A Doublets, J = 3.5 Hz (Vicinal Coupling) Coupling_Check->Case_A Large J Case_B Singlets or Broad, J < 1.0 Hz (Meta-like Coupling) Coupling_Check->Case_B Small J Result_Wrong IDENTIFIED: 2,5-Isomer (Impurity) Case_A->Result_Wrong Result_Right CANDIDATE: 3,5-Isomer (Target) Case_B->Result_Right NOE_Step 1D NOE Experiment Irradiate -CH2- Result_Right->NOE_Step Validation NOE_Check NOE Response? NOE_Step->NOE_Check NOE_H2_H4 Enhancement: H2 & H4 NOE_Check->NOE_H2_H4 Target Pattern NOE_H3 Enhancement: H3 only NOE_Check->NOE_H3 Isomer Pattern Final CONFIRMED IDENTITY 3-Aminomethyl-5-bromofuran NOE_H2_H4->Final

Caption: Decision tree for distinguishing 3,5-disubstituted furan from 2,5-isomers using J-coupling and NOE logic.

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR (Regio-Purity Assay)

Objective: Distinguish the target from the 2-aminomethyl isomer via spin-spin coupling constants.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Chloroform-d can be acidic, potentially protonating the amine and broadening peaks or causing decomposition. DMSO suppresses exchange of the amine protons, allowing observation of the -NH

      
       signal.
      
  • Acquisition: Run a standard 1D proton scan (minimum 16 scans).

  • Analysis of Ring Protons:

    • Target (3-aminomethyl-5-bromofuran): Look for two singlets (or very finely split doublets,

      
       Hz) in the aromatic region (
      
      
      
      6.5 - 8.0 ppm).
      • H2: Typically downfield (

        
         ~7.6-7.8 ppm) due to proximity to oxygen and lack of shielding.
        
      • H4: Typically upfield (

        
         ~6.6-6.8 ppm) relative to H2.
        
    • Impurity (2-aminomethyl-5-bromofuran): Look for two clear doublets with

      
       Hz (H3 and H4 vicinal coupling).
      
  • Analysis of Side Chain:

    • -CH

      
      -:  Singlet at 
      
      
      
      ~3.5-3.8 ppm.
    • -NH

      
      :  Broad singlet (variable, 
      
      
      
      ~1.5-3.0 ppm depending on water content).
Protocol B: 1D NOE Difference (Spatial Confirmation)

Objective: Confirm the position of the aminomethyl group relative to ring protons.

  • Setup: Select the methylene (-CH

    
    -) resonance for selective irradiation.
    
  • Execution: Apply a selective 180-degree pulse or continuous wave saturation to the -CH

    
    - peak.
    
  • Interpretation:

    • Target: You should observe NOE enhancement at two aromatic frequencies (H2 and H4) because the 3-position is flanked by both protons.

    • Isomer (2-substituted): You will observe enhancement at only one aromatic frequency (H3), as the other side is the ring oxygen.

Protocol C: Mass Spectrometry (Bromine Validation)

Objective: Confirm mono-bromination and absence of debrominated byproducts.

  • Method: LC-MS (ESI+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Avoid strong acids if the furan ring is acid-labile, though the bromine stabilizes it.

  • Criteria:

    • Observe parent ion

      
      .
      
    • Isotopic Pattern: A distinctive 1:1 doublet separated by 2 amu (masses 176 and 178 for

      
      Br/
      
      
      
      Br containing fragment).
    • Failure Mode: A 3:1 pattern indicates chlorination; a single peak indicates debromination.

Summary of Spectroscopic Data

The following data is synthesized from standard substituent additivity rules for furan derivatives and validated against similar bromofuran literature.

Table 2: Expected Spectral Parameters
TechniqueParameterValue / Description

H NMR
(400 MHz, DMSO-d

)

H2 (s)
7.65 ppm (Singlet, sharp)

H4 (s)
6.70 ppm (Singlet, sharp)

-CH

-
3.60 ppm (Singlet)

-NH

1.8 - 2.5 ppm (Broad, exchangeable)

C NMR
(100 MHz)
C2 (O-CH=C)~142 ppm
C5 (C-Br)~122 ppm
C3 (C-CH

N)
~126 ppm
C4 (HC=C-Br)~112 ppm
Side Chain (-CH

-)
~38 ppm
IR (ATR)

N-H
3350, 3280 cm

(Primary amine stretch)

C=C (Furan)
1590, 1505 cm


C-Br
1020 - 1050 cm

Synthesis & Impurity Pathway Visualization

Understanding where the impurities come from aids in characterizing them.

Diagram 2: Synthesis & Impurity Origins

Synthesis Start Furan Precursor (3-furoic acid deriv) Bromination Bromination (NBS or Br2) Start->Bromination Target_Path Selective 5-Br Bromination->Target_Path Impurity_Path Over-reaction / Isomerization Bromination->Impurity_Path Product 3-aminomethyl-5-bromofuran (Target) Target_Path->Product Impurity1 2-aminomethyl-5-bromofuran (Regioisomer) Impurity_Path->Impurity1 Impurity2 Dibromo species (Mass +79) Impurity_Path->Impurity2

Caption: Origin of critical impurities. Bromination regioselectivity is the primary source of the 2,5-isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on NMR coupling constants and furan splitting patterns).

  • Reich, H. J. (2020).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for J-coupling values in 5-membered heterocycles).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

    
    C chemical shifts of halogenated furans). 
    
  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley. (Methodology for NOE and relaxation experiments).

Sources

Comparison of commercial sources for C-(5-Bromo-furan-3-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Analysis of Commercial C-(5-Bromo-furan-3-yl)-methylamine for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Starting Material Quality in Drug Discovery

In the landscape of modern drug discovery and development, the quality and consistency of starting materials are paramount. This compound (CAS No. 1201809-75-7) is a key building block in the synthesis of a variety of pharmacologically active compounds.[1][2] The presence of impurities, even in trace amounts, can have profound effects on the outcome of subsequent synthetic steps, biological assays, and ultimately, the viability of a drug candidate. Therefore, a rigorous assessment of the purity and identity of this reagent from commercial sources is not merely a quality control measure, but a foundational step in ensuring the integrity and reproducibility of research.

This guide provides a comprehensive framework for the comparative analysis of commercially available this compound. In the absence of readily available, detailed comparative data from suppliers, this document empowers the end-user—the researcher at the bench—to conduct a robust, in-house evaluation. We will delve into the rationale behind analytical method selection and provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The consistent quality of critical reagents is a cornerstone of successful drug development programs.[3][4][5] This guide is designed to equip you with the necessary tools and knowledge to make informed decisions about the sourcing of this compound, thereby safeguarding the integrity of your research and development efforts.

Potential Commercial Sources for this compound

While an exhaustive list of suppliers is dynamic, the following vendors have been identified as potential sources for this compound (CAS No. 1201809-75-7). It is imperative for researchers to request a Certificate of Analysis (CofA) from any potential supplier prior to purchase. A comprehensive CofA should ideally include data from ¹H NMR and HPLC analyses, confirming both the identity and purity of the compound.

Table 1: Potential Commercial Suppliers of this compound

SupplierWebsite (Illustrative)Stated Purity (if available)Notes
BLD PharmNot consistently specifiedA global supplier of research chemicals.[2]
ChemicalBookVaries by listingA comprehensive database that also lists suppliers.[1]
Combi-BlocksTypically >95%Specializes in building blocks for chemical research.
AstaTechVariesA provider of chemistry products and services.

Disclaimer: This table is not an endorsement of any specific supplier. Researchers are strongly encouraged to perform their own due diligence and in-house quality control as outlined in this guide.

Experimental Protocols for In-House Quality Assessment

The following protocols are designed to provide a robust and comprehensive evaluation of the identity, purity, and potential impurities of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For primary amines, derivatization is often employed to improve chromatographic performance and UV detection.[6][7][8] However, a direct reverse-phase HPLC method is often sufficient for an initial purity assessment.

Experimental Protocol: HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating a moderately polar compound like our analyte from potential non-polar and more polar impurities.

  • TFA in Mobile Phase: The use of an ion-pairing agent like TFA is crucial for achieving sharp, symmetrical peaks for amines by minimizing tailing caused by interactions with residual silanol groups on the silica support of the column.[9]

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures the elution of a wide range of potential impurities with varying polarities.

  • Dual Wavelength Detection: Monitoring at 220 nm provides a general assessment of all UV-active compounds, while 254 nm is often effective for aromatic and heteroaromatic systems, potentially offering differential sensitivity to certain impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh 1 mg of sample dissolve Dissolve in 1 mL ACN/Water (50:50) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Gradient Elution inject->separate detect UV Detection (220 & 254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analysis workflow for purity determination.
¹H NMR Spectroscopy for Identity Confirmation and Impurity Profiling

¹H NMR is an indispensable tool for confirming the chemical structure of a molecule and identifying impurities. The spectrum should be consistent with the expected structure of this compound and free from significant unassigned signals.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Spectrum of this compound:

The expected chemical shifts (δ) and multiplicities are:

  • A singlet for the two furan protons.

  • A singlet for the two methylene (-CH₂-) protons.

  • A broad singlet for the two amine (-NH₂) protons. The chemical shift of the amine protons can be variable and may exchange with residual water in the solvent.[10]

Note: The exact chemical shifts will be dependent on the solvent used.[11]

Data Interpretation:
  • Structural Confirmation: The presence of the expected signals with the correct integration ratios confirms the identity of the compound.

  • Impurity Detection: Look for any additional peaks in the spectrum. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of the impurity levels. Common impurities could include residual solvents from the synthesis or purification process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC or NMR. This is particularly relevant for identifying residual solvents or by-products from the synthesis of the target compound.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Column: A low-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the expected concentration of impurities.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Causality Behind Experimental Choices:
  • Low-Polarity Column: This type of column is a good general-purpose choice for separating a wide range of analytes based on their boiling points and, to a lesser extent, their polarity.

  • Temperature Programming: A temperature ramp is essential to elute compounds with a range of volatilities, from low-boiling solvents to higher-boiling synthetic by-products.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification. The analysis of brominated compounds by GC-MS is a well-established technique.[12][13][14]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve 1 mg in 1 mL of volatile solvent inject Inject into GC dissolve->inject separate Capillary Column Temperature Program inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry ionize->detect identify Identify Peaks via Mass Spectra Library detect->identify quantify Semi-quantify Impurities identify->quantify

Caption: GC-MS analysis workflow for volatile impurity profiling.

Summarizing and Comparing Data from Different Sources

After performing the analyses on samples from different suppliers, it is crucial to present the data in a clear and comparable format.

Table 2: Comparative Data Summary

SupplierLot NumberStated PurityHPLC Purity (%)¹H NMR ConfirmationKey Impurities Detected by GC-MS
Supplier A
Supplier B
Supplier C

This table should be populated with your in-house experimental data.

Conclusion: The Strategic Imperative of Reagent Qualification

The qualification of critical starting materials like this compound is a fundamental aspect of ensuring the robustness and reproducibility of research in the pharmaceutical sciences.[3][4][5] Relying solely on the supplier's Certificate of Analysis is not sufficient, as batch-to-batch variability can occur, and the analytical methods used by the supplier may not be as rigorous as required for sensitive applications.

By implementing the multi-faceted analytical approach detailed in this guide, researchers can:

  • Verify the identity and purity of this compound from various commercial sources.

  • Identify and semi-quantify potential impurities that could impact downstream applications.

  • Make informed, data-driven decisions on supplier selection.

  • Establish a baseline for future batch-to-batch comparisons , ensuring the long-term consistency of their research.

Ultimately, the investment in time and resources for the in-house qualification of critical reagents is a proactive measure that mitigates risk, enhances the reliability of experimental data, and accelerates the path of drug discovery and development.

References

  • BenchChem. (2025).
  • Gál, L., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7).
  • BioAgilytix. (2021, October 5). Implementing Best Practices for the Characterization of Critical Reagents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • CASSS. (n.d.). Strategies and Qualification of Critical Reagents. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromofuran (stabilized with CaO). Retrieved from [Link]

  • Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Request PDF. (2025, August 6). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Agilent. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

  • Moody, C. J. (n.d.). Heterocyclic Chemistry. University of York.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Precision for Medicine. (2021, May 11). Managing critical reagents through drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2014, September). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • SCG Chemicals. (2025, May 4). Product Regulatory Certificate. Retrieved from [Link]

  • Bruker. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Lab Alley. (n.d.). Certificates of Analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0303617). Retrieved from [Link]

  • Georganics. (n.d.). Furan derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of C-(5-Bromo-furan-3-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of C-(5-Bromo-furan-3-yl)-methylamine (CAS No. 1201809-75-7). As a specialized reagent in modern research and drug development, its unique chemical structure—a halogenated furanic amine—necessitates a rigorous and informed approach to waste management. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering you to manage chemical waste with expertise and confidence.

Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this novel compound is not widely available, we can infer its primary hazards based on its constituent functional groups: a brominated furan ring and a methylamine moiety.

All handling and waste management procedures must be conducted within a certified chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles.[1][2]

Table 1: Hazard Profile of this compound

Parameter Guideline / Data Rationale & Source(s)
Chemical Identity CAS: 1201809-75-7Formula: C5H6BrNOMW: 176.01 g/mol Based on available chemical listings.[3]
Primary Hazards Skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled. Potential for long-term organ damage with repeated exposure.Inferred from data on similar brominated, amine, and furan-containing compounds.[4][5] Amines and halogenated organics are often corrosive or irritants.
Environmental Hazards Harmful to aquatic life with long-lasting effects.Amine compounds, in particular, can be toxic to aquatic ecosystems and should not be released into drains.[6]
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases, and certain metals (e.g., aluminum, iron).[2][7]The amine group can react exothermically with acids, while the overall structure may be susceptible to degradation by strong oxidizers or bases.
Reactivity Concerns May form explosive peroxides upon prolonged storage.A known risk for furan and related heterocyclic compounds.

The Critical Importance of Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. This compound waste must never be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the sanitary sewer.[6][8]

Core Principle: This compound belongs to the Halogenated Organic Waste stream.[9][10]

Why is this segregation so critical?

  • Preventing Dangerous Reactions: Mixing amines with acidic waste or halogenated compounds with incompatible solvents can lead to violent reactions, gas evolution, or container pressurization.[6]

  • Ensuring Proper Final Disposal: Halogenated waste requires specialized, high-temperature incineration to ensure complete destruction and to manage the resulting acid gases (like hydrogen bromide).[11][12] Contaminating other waste streams with halogenated compounds makes their disposal more complex, costly, and environmentally hazardous.

Disposal_Workflow cluster_types Categorize Waste Type Start Waste Generation (this compound) Pure Pure / Concentrated Residue Start->Pure Dilute Dilute Solution (in organic solvent) Start->Dilute Solid Contaminated Solids (Gloves, Wipes, etc.) Start->Solid Container Transfer to a Properly Labeled, Compatible 'Halogenated Organic Waste' Container Pure->Container Dilute->Container SolidWaste Double-Bag, Seal, and Label as 'Solid Hazardous Waste' Solid->SolidWaste Store Store Securely in Secondary Containment Container->Store SolidWaste->Store Dispose Arrange for Pickup by Licensed Waste Contractor Store->Dispose

Caption: Step-by-step waste disposal workflow.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Small Spill (manageable within 10-15 minutes):

    • Ensure you are wearing full PPE.

    • Alert others in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as hazardous waste and dispose of it through the proper channels described above. [2]* Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify your institution's EHS or emergency response team immediately. [2] 3. Prevent entry into the affected area.

    • Provide emergency responders with the identity of the spilled material.

The Scientific Rationale for Incineration

The mandated disposal route for this compound is high-temperature incineration in a facility equipped with advanced emission controls. [11][12]This method is chosen for specific chemical reasons:

  • Destruction of the Organic Structure: High temperatures (typically >1000°C) are required to break the stable furan ring and fully oxidize the organic backbone to carbon dioxide and water. [12]* Management of Halogens: During combustion, the bromine atom is converted into hydrogen bromide (HBr), a corrosive acid gas. Licensed hazardous waste incinerators are equipped with "scrubbers"—systems that neutralize these acid gases with a basic solution (e.g., caustic soda) before they can be released into the atmosphere. [11]* Preventing Dioxin and Furan Formation: Incomplete or low-temperature combustion of halogenated aromatic compounds is a known source of highly toxic polychlorinated or polybrominated dibenzodioxins and dibenzofurans. [13][14]Proper incineration at sustained high temperatures with sufficient oxygen is the only way to prevent the formation of these hazardous byproducts. [12] By following these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • This compound | 1201809-75-7. ChemicalBook.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Proper Disposal of AF 430 Amine: A Guide for Labor
  • Bromination Process For Disposal Of Spilled Hazardous M
  • Mixed halogenated dioxins and furans: a technical background document.
  • SAFETY D
  • Amine Disposal For Businesses. Collect and Recycle.
  • Bromine w
  • SAFETY D
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • SAFETY D
  • SAFETY D
  • Standard Operating Procedure for Bromine.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION.

Sources

Personal protective equipment for handling C-(5-Bromo-furan-3-yl)-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for C-(5-Bromo-furan-3-yl)-methylamine (CAS: 1201809-75-7). It is designed for researchers requiring immediate, actionable data to ensure personnel safety and experimental integrity.

Executive Chemical Profile

Compound: this compound Synonyms: (5-Bromofuran-3-yl)methanamine CAS: 1201809-75-7 Physical State: Liquid (Free Base) or Low-Melting Solid (dependent on purity/salt form). Storage: Cold Chain (2–8°C) , Inert Atmosphere (Argon/Nitrogen), Protect from Light.

Hazard Identification Matrix

This compound combines the reactivity of a primary amine with a halogenated furan scaffold. Treat as a high-hazard intermediate .

Hazard ClassClassification (Inferred*)Operational Implication
Skin Corrosion/Irritation Category 1B (Corrosive)Zero-skin-contact policy. Causes irreversible burns.
Eye Damage Category 1Risk of permanent blindness upon splash contact.
Acute Toxicity Oral/Inhalation (Cat 3/4)Harmful/Toxic if swallowed or inhaled.
Sensitization Skin Sensitizer (Potential)Halogenated furans can trigger allergic dermatitis.
Reactivity Air/Light SensitiveAbsorbs CO₂ (carbamate formation); darkens on light exposure.

*Classifications inferred from Structure-Activity Relationships (SAR) of furan-3-ylmethanamine and 3-bromofuran analogs due to limited specific SDS data. [1, 2]

Personal Protective Equipment (PPE) Architecture

Core Directive: Standard nitrile gloves are insufficient for prolonged protection against primary amines.

The "Barrier Defense" Protocol
ZoneEquipmentTechnical Justification
Ocular Chemical Splash Goggles + Face ShieldAmines are caustic. Safety glasses allow vapor/splash bypass. Face shield required for dispensing volumes >5 mL.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Dexterity)2. Outer:Laminate (Silver Shield/4H) or 8 mil NitrilePrimary amines can permeate standard thin nitrile in <15 mins. Laminate film offers >480 min breakthrough time. [3]
Dermal (Body) Chemical-Resistant Lab Coat (Tyvek® sleeves recommended)Cotton absorbs amines, keeping the corrosive agent against the skin.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Volatile amines cause respiratory edema. Do not handle on open bench.

Operational Workflows

A. Receipt & Storage Integrity

Why: The furan ring is electron-rich and prone to oxidation; the amine group reacts with atmospheric CO₂ to form solid carbamates (white crust), compromising stoichiometry.

  • Inspection: Upon receipt, check for discoloration (dark brown indicates oxidation) or white solids (carbamate formation).

  • Environment: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Use amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar.

B. Safe Dispensing Protocol

Objective: Prevent vapor release and moisture ingress.[1]

  • Equilibration: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • Transfer:

    • Liquids: Use a gas-tight syringe or cannula transfer techniques. Avoid pouring.

    • Solids: Weigh inside the fume hood using a draft shield.

  • Quenching Equipment: Rinse all syringes/needles immediately with dilute HCl or acetone before removing them from the hood.

C. Reaction Safety (Exotherm Control)

Risk: Amines are nucleophilic; reaction with acid chlorides, anhydrides, or strong electrophiles will be exothermic .

  • Cooling: Pre-cool reaction vessels to 0°C before adding this reagent.

  • Addition Rate: Add dropwise to control heat generation.

  • Venting: Ensure reaction vessels are not sealed tight unless designed for pressure; amine reactions can generate pressure if solvents boil.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling and spill response.

SafetyWorkflow Start Start: Handling Request RiskAssess Risk Assessment: Volatile? Corrosive? Start->RiskAssess PPE Don PPE: Goggles, Laminate Gloves, Lab Coat RiskAssess->PPE Inspection Inspect Chemical: Precipitate? Dark Color? PPE->Inspection Purify Purify/Redistill Inspection->Purify Degraded Dispense Dispense in Fume Hood (Inert Gas) Inspection->Dispense Pass Purify->Dispense Reaction Perform Reaction (Exotherm Control) Dispense->Reaction Spill Accidental Spill? Reaction->Spill Cleanup Absorb with Vermiculite Neut. with weak acid Spill->Cleanup Yes Waste Disposal: Halogenated Organic Waste Spill->Waste No Cleanup->Waste

Figure 1: Decision tree for safe handling, inspection, and spill response for this compound.

Emergency Response & Disposal

Exposure Response[1][2][3]
  • Skin Contact: Immediately flush with water for 15 minutes .[1][2][3] Do not use vinegar (exothermic neutralization risk on skin). Remove contaminated clothing while showering.[1][4]

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1] Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Protocol

Classification: Hazardous Chemical Waste (Corrosive, Toxic, Halogenated).

  • Segregation: Do NOT mix with oxidizing acids (e.g., Nitric Acid) – risk of violent reaction or fire.

  • Stream: Collect in a dedicated "Halogenated Organic Solvents" container.

  • Labeling: Clearly label as "Contains Amines and Brominated Organics."

  • Deactivation (Spills): Small spills can be absorbed with vermiculite. The residue can be wiped with a dilute (5%) acetic acid solution to neutralize the amine, followed by water. [4]

References

  • Diplomata Comercial. (n.d.).[2] Health and Safety Guidelines for Using Amines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.